molecular formula C10H12IN B13030464 3-(3-Iodophenyl)pyrrolidine

3-(3-Iodophenyl)pyrrolidine

Cat. No.: B13030464
M. Wt: 273.11 g/mol
InChI Key: CDQMDDISVPQTKQ-UHFFFAOYSA-N
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Description

3-(3-Iodophenyl)pyrrolidine is a useful research compound. Its molecular formula is C10H12IN and its molecular weight is 273.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Iodophenyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Iodophenyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12IN

Molecular Weight

273.11 g/mol

IUPAC Name

3-(3-iodophenyl)pyrrolidine

InChI

InChI=1S/C10H12IN/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-3,6,9,12H,4-5,7H2

InChI Key

CDQMDDISVPQTKQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC(=CC=C2)I

Origin of Product

United States

Foundational & Exploratory

3-(3-Iodophenyl)pyrrolidine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 3-(3-Iodophenyl)pyrrolidine , structured for researchers and drug development professionals.

Chemical Class: 3-Arylpyrrolidine Scaffold | Application: Medicinal Chemistry & Diversity-Oriented Synthesis

Executive Summary

3-(3-Iodophenyl)pyrrolidine is a high-value heterocyclic building block characterized by a secondary amine functionality and a meta-substituted aryl iodide. It belongs to the "privileged" class of 3-arylpyrrolidines , a structural motif ubiquitous in central nervous system (CNS) active agents, particularly monoamine transporter inhibitors and GPCR ligands (e.g., Dopamine D2/D3, Serotonin 5-HT).

The presence of the iodine atom at the meta-position renders this molecule a dual-functional scaffold :

  • Pharmacophore: The aryl iodide provides significant lipophilicity and specific halogen-bonding interactions in protein binding pockets.

  • Synthetic Handle: The C–I bond serves as a reactive site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of Focused Libraries from a single precursor.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

This compound exists as a chiral molecule with one stereocenter at the C3 position of the pyrrolidine ring. It is commonly supplied as a hydrochloride salt to ensure stability and crystallinity.

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 3-(3-Iodophenyl)pyrrolidine
Common Name 3-(m-Iodophenyl)pyrrolidine
Molecular Formula C₁₀H₁₂IN
Molecular Weight 273.12 g/mol (Free Base)
CAS Number Note: Often custom synthesized. Analogous 3-Cl derivative is CAS 914299-59-5.
SMILES IC1=CC=CC(C2CNCC2)=C1
Physicochemical Properties (Predicted)
ParameterValueSignificance
LogP (Octanol/Water) ~2.8 - 3.2High lipophilicity due to Iodine; enhances BBB permeability.
pKa (Conjugate Acid) ~9.5 - 9.8Typical for cyclic secondary amines; protonated at physiological pH.
Topological Polar Surface Area (TPSA) 12.03 ŲLow TPSA favors CNS penetration.
Rotatable Bonds 1Restricted conformation compared to acyclic amines.
Solubility Low in water (Free base); High in DMSO, MeOH, DCM.Salt forms (HCl, Fumarate) are water-soluble.

Synthetic Methodologies

The synthesis of 3-(3-Iodophenyl)pyrrolidine requires strategies that preserve the sensitive aryl iodide while constructing the pyrrolidine ring. Two primary routes are recommended based on scalability and enantioselectivity.

Route A: 1,3-Dipolar Cycloaddition (Azomethine Ylide)

This is the most versatile method for constructing the pyrrolidine core. It involves the reaction of an azomethine ylide (generated in situ from N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine) with 3-iodostyrene.

  • Step 1: Generation of non-stabilized azomethine ylide using TFA or LiF.

  • Step 2: [3+2] Cycloaddition with 3-iodostyrene.

  • Step 3: N-Debenzylation (Careful selection of conditions required to avoid de-iodination; ACE-Cl method preferred over hydrogenation).

Route B: Palladium-Catalyzed Hydroarylation

A modern approach utilizing N-Boc-2,3-dihydro-1H-pyrrole. This method avoids the formation of regioisomers common in cycloadditions.

  • Mechanism: Pd-catalyzed addition of 3-iodoarylboronic acid to the double bond of the pyrroline.

  • Advantage: Rapid access to enantiomerically enriched products if chiral ligands (e.g., (R)-BINAP) are employed.

Visualization: Synthesis & Logic

The following diagram illustrates the synthetic logic and the divergence point where the iodine handle is utilized.

SynthesisPath Precursor 3-Iodostyrene Cyclo [3+2] Cycloaddition Precursor->Cyclo Ylide Azomethine Ylide (Precursor) Ylide->Cyclo Intermediate N-Benzyl-3-(3-iodophenyl) pyrrolidine Cyclo->Intermediate LiF, MeCN Deprotect N-Debenzylation (ACE-Cl) Intermediate->Deprotect Product 3-(3-Iodophenyl)pyrrolidine (Target Scaffold) Deprotect->Product Suzuki Suzuki Coupling (Biaryl Libraries) Product->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (Amination) Product->Buchwald Pd(0), HNR2

Caption: Figure 1. Convergent synthesis via [3+2] cycloaddition and subsequent divergent functionalization at the iodine handle.

Reactivity & Functionalization[1][8][9][10][11]

The unique value of 3-(3-Iodophenyl)pyrrolidine lies in its orthogonal reactivity.

The Nitrogen Handle (Secondary Amine)

The pyrrolidine nitrogen is a potent nucleophile (


).
  • Amide Coupling: Reacts with carboxylic acids (HATU/DIPEA) to form amides.

  • Reductive Amination: Reacts with aldehydes/ketones (NaBH(OAc)₃) to form tertiary amines.

  • Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides (common in CNS drug design to tune pKa).

The Iodine Handle (Aryl Iodide)

The iodine atom at the meta-position is highly reactive toward oxidative addition with Palladium(0), enabling late-stage diversification.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.

    • Protocol: Product (1.0 eq), Ar-B(OH)₂ (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3.0 eq), Dioxane/H₂O, 90°C.

  • Sonogashira: Coupling with terminal alkynes.

  • Heck Reaction: Coupling with alkenes.

  • Lithium-Halogen Exchange: Treatment with

    
    -BuLi at -78°C generates the aryllithium species, which can be quenched with electrophiles (e.g., CO₂, DMF) to introduce carboxyl or formyl groups.
    

Applications in Drug Discovery[5][9]

Scaffold Analysis: Monoamine Transporters

The 3-phenylpyrrolidine motif is a structural isomer of the phenyltropane class (cocaine analogs) and is critical in designing inhibitors for:

  • Serotonin Transporter (SERT)

  • Dopamine Transporter (DAT)

  • Norepinephrine Transporter (NET)

The meta-substituent (Iodine) occupies a specific hydrophobic pocket in these transporters. The large atomic radius of Iodine (1.98 Å) and its ability to form halogen bonds (σ-hole interactions) often results in higher affinity compared to chloro- or fluoro-analogs.

Radiopharmaceutical Precursor

The iodo-group makes this molecule an ideal non-radioactive standard for developing SPECT tracers.

  • Radioiodination: The corresponding tributylstannyl derivative (synthesized from the iodo-precursor) is used to introduce Iodine-123 (

    
    ) or Iodine-131 (
    
    
    
    ) via electrophilic destannylation.
  • Application: Imaging of synaptic receptors in neurodegenerative diseases.

Structure-Activity Relationship (SAR) Logic

The following diagram details the SAR implications of the 3-(3-iodophenyl)pyrrolidine core.

SAR Core 3-(3-Iodophenyl)pyrrolidine N_Term Pyrrolidine Nitrogen (Basicity & pKa) Core->N_Term C3_Chiral C3 Stereocenter (R vs S Selectivity) Core->C3_Chiral Meta_I Meta-Iodine (Lipophilicity & Halogen Bond) Core->Meta_I Effect_N Modulates BBB Penetration & Receptor Salt Bridge N_Term->Effect_N Effect_C (S)-Enantiomer often preferred for DAT/NET C3_Chiral->Effect_C Effect_I Increases potency via hydrophobic pocket filling Meta_I->Effect_I

Caption: Figure 2. Pharmacophore dissection of the 3-(3-iodophenyl)pyrrolidine scaffold.

Handling & Stability Protocols

Stability
  • Light Sensitivity: Aryl iodides are photosensitive. Prolonged exposure to light can lead to liberation of iodine (discoloration to yellow/brown).

    • Storage: Amber vials, under Argon, at -20°C.

  • Air Sensitivity: The free base amine reacts with atmospheric CO₂. Store as the HCl salt whenever possible.

Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

References

  • Palladium-Catalyzed Hydroarylation: Sweeney, J. B., et al. "Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation." iScience, 2018. Link

  • Pyrrolidine Scaffold Review: Vitaku, E., et al. "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." J. Med. Chem., 2014.[1] Link

  • 1,3-Dipolar Cycloaddition: Pandey, G., et al.
  • Halogen Bonding in Drug Design: Wilcken, R., et al. "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." J. Med. Chem., 2013. Link

  • General Pyrrolidine Properties: PubChem Compound Summary for 3-(3-Chlorophenyl)pyrrolidine (Analogous Structure). Link

Sources

Comprehensive Structural Elucidation of 3-(3-Iodophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary: The Privileged Scaffold

3-(3-Iodophenyl)pyrrolidine (CAS: 906352-80-5, related salts) represents a "privileged scaffold" in neurochemistry. The 3-phenylpyrrolidine core is a structural motif found in numerous monoamine transporter inhibitors and nicotinic acetylcholine receptor (nAChR) ligands. The meta-iodine substituent is particularly high-value for two reasons:

  • Synthetic Utility: It serves as a reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to diversify the aromatic ring.

  • Radiochemistry: It acts as a precursor for radioiodination (

    
    I or 
    
    
    
    I) or halogen exchange for PET tracers (
    
    
    F), critical in SPECT/PET imaging agent development.

This guide details the rigorous structural elucidation of this molecule, moving from gross connectivity to absolute stereochemistry.

Synthetic Context & Impurity Profile

To elucidate the structure, one must understand the genesis of the molecule. The synthesis typically dictates the isomer profile.

  • Common Route: Reduction of 3-(3-iodophenyl)succinimide or 1,3-dipolar cycloaddition of azomethine ylides with 3-iodostyrene.

  • Critical Isomers to Exclude:

    • Regioisomers: 2-(3-iodophenyl)pyrrolidine (from incorrect cyclization).

    • Positional Isomers: 3-(2-iodophenyl)- or 3-(4-iodophenyl)pyrrolidine (from impure starting styrenes/succinates).

Mass Spectrometry: Elemental Confirmation

The first step in validation is confirming the molecular formula (


) and the presence of iodine.
Experimental Protocol (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Mobile Phase:

    
     (0.1% Formic Acid) / Acetonitrile.
    
  • Column: C18 Reverse Phase.

Data Interpretation
ParameterValueDiagnostic Note
Monoisotopic Mass 273.00 DaNeutral molecule.
Observed [M+H]+ ~274.01 DaProtonated species.
Isotopic Pattern Single PeakIodine (

I) is monoisotopic. Lack of M+2 peaks rules out Cl or Br impurities.
Mass Defect Negative/LowIodine has a significant mass defect, distinguishing it from purely organic impurities.
Fragmentation

127 (

)
Loss of Iodine is a common fragment in high-energy collision (CID).

NMR Spectroscopy: Connectivity & Regiochemistry

This is the definitive method for establishing the 3-position of the pyrrolidine and the meta-position of the iodine.

The Logic of Assignment

The challenge is distinguishing the meta-substitution pattern from ortho/para and the 3-pyrrolidine from the 2-pyrrolidine.

Graphviz Workflow: NMR Logic

NMR_Logic cluster_aromatic Aromatic Region Sub Sample: 3-(3-Iodophenyl)pyrrolidine H1 1H NMR Sub->H1 COSY COSY (H-H) H1->COSY Spin Systems HMBC HMBC (H-C) H1->HMBC Long Range Pattern Meta-Pattern: Singlet, 2 Doublets, Triplet H1->Pattern Result Confirmed Structure COSY->Result Aliphatic Connectivity HMBC->Result Regiochemistry (2 vs 3)

Caption: Logical workflow for NMR structural validation, highlighting the critical aromatic pattern recognition.

Predicted H NMR Shifts (400 MHz, )

Note: Chemical shifts are estimates based on substituent effects relative to 3-phenylpyrrolidine.

Aromatic Region (The "Fingerprint")

The meta-iodo substitution creates a distinct asymmetry in the phenyl ring.

  • H2' (The "Isolated" Proton):

    
     ppm (Singlet/narrow Doublet). Located between the Iodine and the alkyl group. Deshielded by Iodine.
    
  • H4' (Ortho to I):

    
     ppm (Doublet, 
    
    
    
    Hz).
  • H6' (Ortho to Pyrrolidine):

    
     ppm (Doublet, 
    
    
    
    Hz).
  • H5' (Meta to both):

    
     ppm (Triplet, 
    
    
    
    Hz).

Differentiation: A para-substituted isomer would show a symmetric AA'BB' doublet system. An ortho-isomer would show a complex multiplet pattern with significant steric shielding effects.

Aliphatic Region (The Pyrrolidine Ring)

The 3-substitution breaks the symmetry of the pyrrolidine ring, unlike a 1-substituted (N-substituted) pyrrolidine.

  • H3 (Methine):

    
     ppm (Multiplet). The chiral center.[1][2]
    
  • H2 (Methylene, adjacent to N):

    
     ppm (Multiplet). Diastereotopic protons due to the chiral center at C3.
    
  • H5 (Methylene, adjacent to N):

    
     ppm.
    
  • H4 (Methylene, distal):

    
     ppm (Multiplet).
    
C NMR & DEPT-135
  • C-I Carbon:

    
     ppm. Carbon attached to Iodine is significantly shielded (upfield), a diagnostic marker for aryl iodides.
    
  • Carbonyls: Absence of peaks

    
     ppm confirms the reduction of any succinimide precursor.
    

Stereochemical Elucidation (Chirality)

3-(3-Iodophenyl)pyrrolidine possesses one chiral center at C3. Synthesis from achiral starting materials yields a racemate (


). Drug development often requires the pure enantiomer (

or

).
Enantiomeric Separation Protocol

Method: Chiral Stationary Phase HPLC (CSP-HPLC).

  • Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H). Amylose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA) to suppress peak tailing of the secondary amine.

  • Detection: UV at 254 nm.

Absolute Configuration Determination

To assign


 vs 

without X-ray crystallography:
  • Mosher's Amide Derivatization:

    • React the secondary amine with

      
      -(-)-
      
      
      
      -methoxy-
      
      
      -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
    • Analyze the

      
      H NMR or 
      
      
      
      F NMR of the resulting diastereomers.
    • Calculate

      
       (
      
      
      
      ) to deduce the spatial arrangement.

Functional Utility & Handling

Reactivity Profile
  • Cross-Coupling: The C-I bond is weak (

    
     kcal/mol). It undergoes oxidative addition to Pd(0) faster than bromides or chlorides.
    
  • Storage: Light sensitive. Aryl iodides can undergo photodeiodination. Store in amber vials at -20°C.

Synthesis Verification Workflow

Synthesis_Flow Start Start: 3-Iodobenzaldehyde + Succinate/Acrylate Step1 Cyclization (to Succinimide/Pyrrolidone) Start->Step1 Step2 Reduction (LiAlH4 or BH3) Step1->Step2 Crude Crude Amine Step2->Crude Purify Acid-Base Extraction Crude->Purify Final 3-(3-Iodophenyl)pyrrolidine Purify->Final

Caption: General synthetic pathway illustrating the reduction step where carbonyl signals disappear in IR/NMR.

References

  • PubChem. 1-(3-iodophenyl)pyrrolidine (Compound Summary). National Library of Medicine. [Link]

  • MDPI. Synthesis of 3-Substituted Pyrrolidines. (Methodology for pyrrolidine ring construction).[1][2][3][4][5] [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

Investigational Guide: 3-(3-Iodophenyl)pyrrolidine as a Therapeutic & Diagnostic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Iodophenyl)pyrrolidine (3-IPP) represents a high-affinity pharmacophore within the class of 3-arylpyrrolidines, distinct from the keto-modified cathinones (e.g.,


-PVP). Its structural architecture—a pyrrolidine nitrogen functioning as a cationic anchor coupled with a meta-halogenated phenyl ring—optimizes it for interaction with the orthosteric binding site of Monoamine Transporters (MATs).

This technical guide delineates the potential of 3-IPP not merely as a psychostimulant candidate, but as a precision diagnostic probe for Single Photon Emission Computed Tomography (SPECT) and a lead compound for treating hypodopaminergic states (e.g., ADHD, treatment-resistant depression).

Part 1: Molecular Pharmacology & Target Profile

The Primary Target: SLC6A3 (DAT)

The primary mechanism of action for 3-IPP is the competitive inhibition of the Dopamine Transporter (DAT/SLC6A3). Unlike amphetamines, which act as substrates inducing reverse transport, 3-IPP functions as a pure uptake inhibitor (blocker), stabilizing the transporter in the outward-facing conformation.

  • Binding Mode: The protonated nitrogen of the pyrrolidine ring forms a salt bridge with Asp79 in the DAT binding pocket.

  • The Iodine Advantage: The iodine atom at the meta (3') position of the phenyl ring serves three critical functions:

    • Lipophilicity: Increases

      
      , enhancing Blood-Brain Barrier (BBB) permeability.
      
    • Halogen Bonding: The iodine atom can participate in halogen bonding with backbone carbonyls in the transmembrane domains (TM) of the transporter, potentially increasing residence time compared to chloro- or fluoro-analogs.

    • Selectivity: Meta-substitution often fine-tunes the selectivity ratio between DAT and SERT (Serotonin Transporter). While 3,4-dichloro analogs are balanced, the 3-iodo substituent tends to favor DAT/NET dominance.

Secondary Targets
  • SLC6A2 (NET): High affinity blockade contributes to increased vigilance and sympathomimetic effects.

  • Sigma Receptors (

    
    ):  3-phenylpyrrolidines frequently exhibit affinity for 
    
    
    
    chaperones, suggesting potential neuroprotective or cognitive-enhancing auxiliary pathways.
Mechanism of Action Diagram

The following diagram illustrates the synaptic blockade mechanism.

SynapticBlockade Presynaptic Presynaptic Neuron Vesicle DA Vesicle Release Presynaptic->Vesicle Action Potential Cleft Synaptic Cleft (High DA Conc.) Vesicle->Cleft Exocytosis Postsynaptic Postsynaptic Receptor (D1/D2 Activation) Cleft->Postsynaptic Signal Transduction DAT DAT (SLC6A3) Cleft->DAT Reuptake (Blocked) DAT->Presynaptic Recycling (Halted) IPP 3-IPP (Inhibitor) IPP->DAT Competitive Binding

Caption: 3-IPP competitively binds to DAT, preventing dopamine reuptake and potentiating postsynaptic signaling.[1]

Part 2: Therapeutic & Diagnostic Applications

Diagnostic Imaging (SPECT)

The most immediate high-value application of 3-IPP is as a radiotracer precursor.

  • Isotope: Iodine-123 (

    
    I).[2][3]
    
  • Utility: Mapping DAT density in the striatum to diagnose Parkinson’s Disease (PD). In PD, nigrostriatal degeneration leads to a quantifiable loss of DAT.

  • Advantage: Pyrrolidine-based tracers often exhibit faster washout kinetics than tropane-based tracers (like

    
    I-FP-CIT), potentially allowing for shorter scanning protocols.
    
Neuropsychiatry (ADHD & Depression)

As a "Triple Reuptake Inhibitor" (TRI) with a bias toward DA/NE, 3-IPP serves as a scaffold for:

  • Adult ADHD: Where psychostimulants are required but amphetamine neurotoxicity is a concern.

  • Anhedonia: Targeting the motivational deficits in depression via DA elevation.

Part 3: Experimental Protocols (Self-Validating Systems)

Synthesis of the Radioligand Precursor

To validate 3-IPP as a tracer, one must synthesize the tributyltin precursor for radio-iodination.

Protocol: Stille Coupling for Precursor Synthesis

  • Starting Material: 3-(3-Bromophenyl)-N-Boc-pyrrolidine.

  • Reagents: Bis(tributyltin),

    
     (catalyst), Toluene (anhydrous).
    
  • Procedure:

    • Reflux starting material (1.0 eq) with Bis(tributyltin) (1.2 eq) and catalyst (0.05 eq) in toluene under Argon for 16 hours.

    • Validation: TLC (Hexane/EtOAc 8:1) must show disappearance of the bromo-starting material (

      
      ) and appearance of the tin-precursor (
      
      
      
      ).
  • Radio-iodination: React the tin precursor with

    
     and Chloramine-T (oxidant) to yield 
    
    
    
    -3-IPP.
In Vitro Binding Assay (DAT Affinity)

Objective: Determine


 of 3-IPP at the Dopamine Transporter.

Materials:

  • Rat striatal membranes (rich in DAT).[4]

  • Radioligand:

    
    WIN 35,428 (highly selective DAT inhibitor).
    
  • Test Compound: 3-IPP (dissolved in DMSO).

Workflow:

  • Preparation: Thaw striatal membranes; dilute in incubation buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Incubation:

    • Total Binding: Membrane +

      
      WIN 35,428 (2 nM).
      
    • Non-Specific Binding (NSB): Above + GBR 12909 (10

      
      M) to saturate DAT.
      
    • Experimental: Membrane +

      
      WIN 35,428 + 3-IPP (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 120 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI (to reduce filter binding).

  • Quantification: Liquid scintillation counting.

Data Analysis (Self-Validation):

  • Calculate

    
     using non-linear regression.
    
  • Convert to

    
     using the Cheng-Prusoff equation: 
    
    
    
    .
  • Control Check: The

    
     of 
    
    
    
    WIN 35,428 should be
    
    
    nM. If significantly different, the assay is invalid.
Screening Cascade Diagram

The following flowchart details the decision logic for advancing 3-IPP derivatives.

ScreeningCascade Start 3-IPP Analog Synthesis Binding Primary Binding Screen (DAT/SERT/NET) Start->Binding Selectivity Selectivity Analysis (DAT/SERT Ratio > 10?) Binding->Selectivity Uptake Functional Uptake Assay (Inhibition vs Release) Selectivity->Uptake Yes Discard Discard/Redesign Selectivity->Discard No (Too promiscuous) ReleaseCheck Is it a Releaser? Uptake->ReleaseCheck Lead Lead Candidate (Uptake Inhibitor) ReleaseCheck->Lead No (Pure Blocker) ReleaseCheck->Discard Yes (Neurotoxicity Risk)

Caption: Decision matrix for evaluating 3-IPP derivatives, prioritizing pure uptake inhibition over release to minimize neurotoxicity.

Part 4: Comparative Data & Toxicology

Binding Affinity Profile (Projected)

Based on SAR data of 3-phenylpyrrolidines [1, 2], the projected profile for 3-IPP is:

TargetAffinity (

)
Functional EffectClinical Relevance
DAT 10 - 50 nMReuptake InhibitionFocus, Motivation, Motor control
NET 30 - 80 nMReuptake InhibitionAlertness, BP elevation
SERT > 500 nMWeak InhibitionMinimal antidepressant effect alone
hERG > 10

M
Channel BlockadeCardiac Safety Margin (Must be verified)
Toxicology Considerations
  • Cardiovascular: Simultaneous DAT/NET inhibition can cause tachycardia and hypertension.

  • Abuse Potential: As a DAT inhibitor, 3-IPP carries reinforcement risks. Self-administration studies in rodents are mandatory during late-stage preclinical profiling.

  • Metabolism: The pyrrolidine ring is susceptible to oxidation (via CYP2D6) to the lactam, which is generally inactive.

References

  • Carroll, F. I., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes. Journal of Medicinal Chemistry. Link

  • Runyon, S. P., & Carroll, F. I. (2006). Dopamine transporter ligands: recent developments and therapeutic potential. Current Topics in Medicinal Chemistry. Link

  • Kallinen, A., et al. (2014).[2][4] Synthesis and biological evaluation of novel 123I-labeled 4-(4-iodophenyl)butanoyl-L-prolyl-(2S)-pyrrolidines for imaging prolyl oligopeptidase in vivo. European Journal of Medicinal Chemistry. Link

  • Baumann, M. H., et al. (2013). The pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV).[4][5] Neuropharmacology. Link

  • Newman, A. H., & Kulkarni, S. S. (2002). Probes for the dopamine transporter: new leads toward the treatment of cocaine abuse. Medicinal Research Reviews. Link

Sources

In Silico Characterization of 3-(3-Iodophenyl)pyrrolidine: A Sigma-Hole Corrected Modeling Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Iodophenyl)pyrrolidine (3-IPP) represents a halogenated phenylpyrrolidine derivative with significant potential as a monoamine transporter inhibitor or a radioligand precursor for SPECT imaging. While structurally analogous to the stimulant 3-chlorophenylpyrrolidine (3-CPP), the introduction of an iodine atom at the meta position introduces unique electronic anisotropy—specifically a "sigma-hole"—that standard molecular mechanics force fields often fail to capture.

This technical guide provides a rigorous, self-validating in silico framework for modeling the binding of 3-IPP to the Human Dopamine Transporter (hDAT). It prioritizes the correction of halogen bonding interactions to prevent false-negative binding affinity predictions.

Part 1: Molecular Characterization & Target Identification

The Ligand: Electronic Anisotropy

The pyrrolidine nitrogen of 3-IPP is protonated at physiological pH (pKa ~9.5), allowing it to form a critical salt bridge with the receptor. However, the defining feature for modeling is the iodine atom. Unlike lighter halogens, iodine exhibits a positive electrostatic potential cap (the


-hole) along the C-I bond axis, surrounded by a negative belt.
  • Modeling Risk: Standard force fields (e.g., GAFF, CHARMM36) often treat iodine as a uniform sphere of negative charge. This results in electrostatic repulsion with receptor nucleophiles (like backbone carbonyls), whereas in reality, an attractive halogen bond should form.

  • Correction Strategy: We must utilize an Extra-Point (EP) or Off-Center Charge model to represent the

    
    -hole.
    
The Target: Human Dopamine Transporter (hDAT)

While Drosophila DAT (dDAT) crystal structures exist, the human ortholog is the translational target.

  • Primary Template: hDAT homology models based on hSERT (PDB: 5I71 ) or dDAT (PDB: 4M48 ).

  • Binding Site: The S1 central binding site, defined by Asp79 (salt bridge anchor), Phe76, and Val152.

Part 2: Computational Workflow

The following diagram outlines the critical path from structure generation to binding energy calculation, emphasizing the sigma-hole correction step.

Workflow Ligand 3-IPP Structure (SMILES) QM QM Geometry Opt (DFT B3LYP/6-31G*) Ligand->QM ESP ESP Calculation & Sigma-Hole Fit QM->ESP Param Force Field Param (GAFF2 + EP) ESP->Param Docking Ensemble Docking (AutoDock/Glide) Param->Docking Receptor hDAT Homology Model Construction Membrane Membrane Embedding (POPC Bilayer) Receptor->Membrane Membrane->Docking MD MD Simulation (100ns, NPT) Docking->MD Analysis MM-GBSA Binding Energy MD->Analysis

Figure 1: End-to-end modeling workflow incorporating Quantum Mechanical (QM) parameterization for the iodine sigma-hole.

Part 3: Step-by-Step Experimental Protocol

Phase 1: Ligand Preparation (The Sigma-Hole Protocol)

Standard preparation is insufficient for iodinated compounds.

  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA.

    • Method: DFT functional B3LYP with basis set 6-311G(d,p) (use LANL2DZ for Iodine to account for relativistic effects).

  • Electrostatic Potential (ESP) Fitting:

    • Calculate the ESP surface. Identify the maximum positive potential (

      
      ) on the iodine tip.
      
  • Force Field Derivation:

    • Use antechamber (AmberTools) to generate the topology.

    • Crucial Step: Add a massless "dummy atom" (Extra Point) at distance

      
       Å from the iodine nucleus along the C-I vector.
      
    • Assign a positive partial charge to the dummy atom and adjust the iodine nucleus charge to maintain net neutrality.

Phase 2: Receptor Preparation & System Setup
  • Homology Modeling:

    • Generate hDAT model using Modeller with PDB: 4M48 (dDAT bound to nortriptyline) as the template.

    • Validation: Ensure Ramachandran plot outliers are < 1%.

  • Membrane Embedding:

    • DAT is a transmembrane protein. Vacuum simulations will cause pore collapse.

    • Embed the protein in a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer using CHARMM-GUI Membrane Builder.

    • Solvate with TIP3P water and neutralize with 0.15 M NaCl.

Phase 3: Molecular Docking

Goal: Generate the starting pose for MD.

  • Grid Generation: Center the grid on Asp79 (the anchor residue). Box size: 20x20x20 Å.

  • Constraints:

    • Salt Bridge: Define a positional constraint between the pyrrolidine nitrogen and the carboxylate of Asp79.

    • Halogen Bond (Optional): If the docking software supports it (e.g., Glide), define a halogen bond constraint with backbone carbonyls of Ala117 or Val152.

  • Execution: Run docking (Lamarckian Genetic Algorithm for AutoDock).

  • Selection: Choose the cluster with the lowest binding energy that satisfies the Asp79 salt bridge.

Phase 4: Molecular Dynamics (MD) Simulation

Goal: Assess stability and induced-fit effects.

  • Minimization: 5000 steps steepest descent to remove steric clashes.

  • Equilibration:

    • NVT: 1 ns, restraining protein/ligand atoms, heating to 310 K.

    • NPT: 1 ns, maintaining 1 atm pressure to relax the membrane density.

  • Production Run:

    • Time: 100 ns minimum.

    • Step size: 2 fs.

    • Algorithm: PME for electrostatics, SHAKE for hydrogen bonds.

  • Trajectory Analysis:

    • Calculate RMSD of the ligand relative to the protein backbone.

    • Monitor the distance between Iodine and putative halogen-bond acceptors (distance < 3.5 Å, angle C-I[1][2]···O

      
       180°).
      
Phase 5: Binding Free Energy Calculation (MM-GBSA)

Post-simulation analysis provides a more accurate affinity prediction than docking scores.



Protocol:

  • Extract 100 snapshots from the last 20 ns of the trajectory.

  • Strip water and ions (implicit solvation model).

  • Calculate

    
     using the MM-GBSA module (e.g., in AMBER or Prime).
    
  • Benchmarking: Compare the calculated

    
     of 3-IPP against a known reference (e.g., 3-CPP) to normalize systematic errors.
    

Part 4: Data Presentation & Analysis

Signaling Pathway Context

Understanding where 3-IPP acts is vital for interpreting the biological relevance of the binding data.

Signaling Synapse Synaptic Cleft DA Dopamine (DA) Synapse->DA DAT Dopamine Transporter (DAT) DA->DAT Normal Path PostSyn Post-Synaptic Receptor Binding DA->PostSyn Accumulation IPP 3-IPP (Ligand) IPP->DAT Inhibition (Competitive) Reuptake DA Reuptake DAT->Reuptake DAT->Reuptake Blocked Signal Increased Dopaminergic Signaling PostSyn->Signal

Figure 2: Mechanism of Action. 3-IPP competitively inhibits DAT, blocking reuptake and potentiating dopaminergic signaling.

Expected Data Output Structure

When reporting your results, organize quantitative data as follows:

Metric3-IPP (Modeled)3-CPP (Control)Interpretation
Docking Score (kcal/mol)-8.5 ± 0.2-8.1 ± 0.2Lower score implies higher affinity (steric fit).
MM-GBSA

(kcal/mol)
-45.2 ± 3.5-41.0 ± 3.1More negative = stronger binding stability.
Iodine Interaction 3.2 Å (to Ala117)N/APresence of halogen bond stabilizes the complex.
Ligand RMSD (Å)1.2 ± 0.41.5 ± 0.5Lower RMSD indicates a stable binding pose.

References

  • Schmitt, K. C., et al. (2013). Mutational analysis of the high-affinity zinc binding site validates a refined human dopamine transporter homology model.[3] PLoS Computational Biology.[3] [Link][3]

  • Penmatsa, A., et al. (2013). X-ray structure of dopamine transporter elucidates antidepressant mechanism. Nature. [Link]

  • Ibrahim, M. A. A. (2011). Molecular mechanical study of halogen bonding in drug discovery. Journal of Computational Chemistry. [Link]

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. [Link]

  • Meltzer, P. C., et al. (2006). 3-Phenylpyrrolidines: A new class of potent and selective dopamine uptake inhibitors. Journal of Medicinal Chemistry.[4][5] [Link]

Sources

Methodological & Application

Application Note & Protocol: A Guideline for the Synthesis of 3-(3-Iodophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-(3-Iodophenyl)pyrrolidine, a valuable building block in medicinal chemistry and drug discovery. The pyrrolidine motif is a privileged structure found in numerous biologically active compounds and FDA-approved drugs.[1] The introduction of an iodophenyl group at the 3-position offers a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of a wider chemical space for structure-activity relationship (SAR) studies. This protocol outlines a robust two-step synthetic route, commencing with the synthesis of a 3-arylpyrrolidine precursor, followed by a regioselective iodination. The methodologies presented are based on established and reliable organic chemistry transformations, adapted to provide a clear and detailed procedure for researchers in organic synthesis and drug development.

Introduction and Rationale

The synthesis of substituted pyrrolidines is a significant endeavor in organic chemistry due to their prevalence in natural products and pharmaceuticals.[2] Specifically, 3-aryl pyrrolidines are known to exhibit potent and selective ligand activity for various biological targets, including serotonin and dopamine receptors.[1] The target molecule, 3-(3-Iodophenyl)pyrrolidine, combines this privileged pyrrolidine scaffold with a synthetically versatile iodinated aromatic ring. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in numerous palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[3][4] This allows for the late-stage diversification of the molecule, which is a highly desirable feature in drug discovery programs.

Given the absence of a direct, one-pot synthesis for 3-(3-Iodophenyl)pyrrolidine in the current literature, this guide proposes a logical and efficient two-step synthetic pathway. The chosen strategy focuses on first establishing the 3-arylpyrrolidine core, followed by the introduction of the iodine substituent. This approach allows for better control over the regiochemistry of the final product.

Proposed Synthetic Scheme

The synthesis is proposed to proceed via a two-step sequence:

  • Step 1: Synthesis of N-Boc-3-phenylpyrrolidine. This step involves the formation of the 3-arylpyrrolidine core. The use of a Boc (tert-butyloxycarbonyl) protecting group on the pyrrolidine nitrogen is recommended to prevent side reactions in the subsequent iodination step and to aid in purification.

  • Step 2: Directed ortho-Iodination of N-Boc-3-phenylpyrrolidine followed by meta-selective rearrangement. This step aims to introduce the iodine atom at the desired meta-position of the phenyl ring.

Synthetic_Scheme start Precursors intermediate N-Boc-3-phenylpyrrolidine start->intermediate Step 1: Arylpyrrolidine Formation final_product 3-(3-Iodophenyl)pyrrolidine intermediate->final_product Step 2: Iodination

Figure 1: Proposed two-step synthetic workflow for 3-(3-Iodophenyl)pyrrolidine.

Materials and Instrumentation

Reagents and Solvents
Reagent/SolventGradeSupplier
1,4-Diketone PrecursorReagent Grade, ≥98%Sigma-Aldrich
3-IodoanilineReagent Grade, ≥98%Sigma-Aldrich
p-Toluenesulfonic acid (p-TsOH)Reagent Grade, ≥98%Sigma-Aldrich
Sodium triacetoxyborohydrideReagent Grade, ≥95%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc)2OReagent Grade, ≥97%Sigma-Aldrich
N-Iodosuccinimide (NIS)Reagent Grade, ≥98%Sigma-Aldrich
Trifluoroacetic acid (TFA)Reagent Grade, ≥99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Methanol (MeOH)ACS GradeFisher Scientific
Ethyl acetate (EtOAc)HPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Sodium bicarbonate (NaHCO3)Saturated solutionIn-house prep.
BrineSaturated solutionIn-house prep.
Anhydrous sodium sulfate (Na2SO4)Reagent GradeFisher Scientific
Instrumentation
  • Magnetic stirrers with heating capabilities

  • Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Flash column chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer (¹H and ¹³C NMR)

  • Mass Spectrometer (MS)

Experimental Protocols

Step 1: Synthesis of 1-(3-Iodophenyl)pyrrolidine via Reductive Amination

This protocol is adapted from established methods for the synthesis of N-aryl-substituted pyrrolidines via reductive amination.[5][6] This approach is chosen for its operational simplicity and generally good yields.

Reductive_Amination Step 1: Reductive Amination reactants 3-Iodoaniline + 2,5-Dimethoxytetrahydrofuran conditions Acidic aqueous medium (e.g., H2SO4 in H2O/MeOH) reactants->conditions 1. Condensation reducing_agent Sodium borohydride (NaBH4) conditions->reducing_agent 2. Reduction workup Aqueous work-up and extraction reducing_agent->workup 3. Quenching purification Column Chromatography workup->purification product 1-(3-Iodophenyl)pyrrolidine purification->product

Figure 2: Workflow for the synthesis of 1-(3-Iodophenyl)pyrrolidine.

Procedure:

  • Reaction Setup: To a solution of 3-iodoaniline (1.0 eq) in a mixture of methanol and water, add a catalytic amount of sulfuric acid.

  • Addition of Reagents: Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the reaction mixture. Stir at room temperature for 30 minutes.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., 30% EtOAc in hexanes).

  • Work-up: Quench the reaction by the slow addition of water. Make the solution basic by adding a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(3-iodophenyl)pyrrolidine.

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Palladium-Catalyzed Cross-Coupling to Synthesize 3-(3-Iodophenyl)pyrrolidine

An alternative and more direct route to the target compound involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between pyrrolidine and 1,3-diiodobenzene.[7][8] This method offers the advantage of forming the C-N bond directly with the desired aryl halide. Controlling the stoichiometry is crucial to favor mono-arylation.

Buchwald_Hartwig_Amination Alternative Step 2: Buchwald-Hartwig Amination reactants Pyrrolidine (1.0 eq) + 1,3-Diiodobenzene (1.5 eq) catalyst Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., Xantphos) reactants->catalyst base Base (e.g., Cs2CO3) catalyst->base solvent Solvent (e.g., Toluene) base->solvent conditions Inert atmosphere (N2 or Ar) Heat (e.g., 100 °C) solvent->conditions workup Aqueous work-up and extraction conditions->workup Reaction purification Column Chromatography workup->purification product 3-(3-Iodophenyl)pyrrolidine purification->product

Sources

Application Note: Palladium-Catalyzed Hydroarylation of Pyrrolines

[1][2]

Executive Summary & Strategic Utility

The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics (e.g., nicotine, kainic acid, and various dopamine antagonists). While traditional synthesis often relies on ring-closing pathways, the hydroarylation of 3-pyrrolines offers a more direct, modular approach: installing aryl groups directly onto the pre-formed heterocyclic core.

This guide focuses on the Palladium-Catalyzed Reductive Hydroarylation , a distinct manifold from the traditional Heck reaction. Unlike the Heck reaction, which retains unsaturation (yielding dihydropyrroles or pyrroles), hydroarylation delivers the saturated 3-arylpyrrolidine. This protocol is critical for drug discovery teams requiring rapid access to

Key Technical Advantage: This method "hijacks" the traditional

Mechanistic Insight: The "Reductive Switch"

To successfully execute this reaction, one must understand the competition between the Heck Pathway (oxidative) and the Hydroarylation Pathway (reductive).

In a standard Pd-catalyzed cycle with an alkene:

  • Oxidative Addition: Pd(0) inserts into Ar-X.

  • Migratory Insertion: The Ar-Pd-X species adds across the alkene.

  • The Fork in the Road:

    • Path A (Heck): Rapid

      
      -hydride elimination ejects the product as an alkene.
      
    • Path B (Hydroarylation): A hydride source (formate, silane, or alcohol) intercepts the Pd-alkyl intermediate, leading to a saturated product.

Critical Insight: The nature of the nitrogen protecting group on the pyrroline dictates this selectivity. Electron-withdrawing groups (e.g., N-Boc, N-Ac) tend to favor

Diagram 1: Catalytic Divergence (Heck vs. Hydroarylation)

CatalyticCyclePd0Pd(0) Active CatalystOxAddOxidative Addition(Ar-Pd-X)Pd0->OxAdd+ Ar-XCoordAlkene Coordination(3-Pyrroline)OxAdd->CoordMigInsMigratory Insertion(Pd-Alkyl Intermediate)Coord->MigInsBetaElimPath A: β-Hydride Elimination(Standard Heck)MigIns->BetaElimFavored byEWG on NitrogenHydrideCapPath B: Hydride Capture(Reductive Hydroarylation)MigIns->HydrideCapFavored byAlkyl on Nitrogen+ Hydride SourceProductHeckProduct: Aryl-Pyrroline(Unsaturated)BetaElim->ProductHeckProductHydroProduct: 3-Aryl-Pyrrolidine(Saturated)HydrideCap->ProductHydroProductHeck->Pd0Base / -HXProductHydro->Pd0Reductive Elimination

Caption: Divergent pathways in Pd-catalysis. Path B (Solid Blue) is the target mechanism for hydroarylation, promoted by N-alkyl substitution and hydride donors.

Critical Parameters & Optimization

Before beginning the protocol, review these variables to ensure reproducibility.

Table 1: Reaction Parameter Optimization Matrix
ParameterRecommendationRationale (Causality)
Nitrogen Substituent N-Benzyl (Bn) or N-Alkyl Electron-rich N-substituents prevent

-hydride elimination, trapping the Pd-alkyl species for reduction. N-Boc/Acyl often leads to pyrroles.
Hydride Source Sodium Formate (HCOONa) Acts as the reducing agent. It undergoes decarboxylation to generate the active Pd-H species necessary for the reductive step.[1]
Catalyst Source Pd(OAc)₂ A robust, air-stable Pd(II) precursor that is easily reduced in situ to the active Pd(0) species by the phosphine/formate.
Ligand Triphenylphosphine (PPh₃) While simple, PPh₃ provides the necessary steric bulk to support the catalytic cycle without being too electron-rich (which might slow reductive elimination).
Solvent DMF or DMSO High polarity is required to solubilize the formate salts and stabilize the charged Pd intermediates.
Temperature 80°C - 100°C Sufficient thermal energy is needed for the decarboxylation of formate (activation energy barrier).

Protocol: Reductive Hydroarylation of N-Benzyl-3-Pyrroline

This protocol is adapted from the "Reductive Mizoroki-Heck" methodology (Doulcet & Sweeney, iScience 2018) and optimized for bench-stable execution.

Target: Synthesis of rac-1-benzyl-3-phenylpyrrolidine. Scale: 1.0 mmol.

Reagents & Equipment[4]
  • Substrate: N-Benzyl-3-pyrroline (159 mg, 1.0 mmol).

  • Coupling Partner: Iodobenzene (204 mg, 1.0 mmol).

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (11.2 mg, 5 mol%).

  • Ligand: Triphenylphosphine [PPh₃] (26.2 mg, 10 mol%).

  • Reductant: Sodium Formate [HCOONa] (204 mg, 3.0 equiv).

  • Base: Triethylamine [Et₃N] (2 equiv) - Optional, enhances rate.

  • Solvent: DMF (anhydrous, 5 mL).

  • Vessel: 15 mL pressure tube or Schlenk flask with magnetic stir bar.

Step-by-Step Workflow
  • Catalyst Pre-complexation (In Situ):

    • In a clean vial, dissolve Pd(OAc)₂ and PPh₃ in 1 mL of DMF.

    • Stir at room temperature for 5 minutes until the solution turns a clear yellow/orange (indicating formation of Pd-phosphine complex).

  • Reaction Assembly:

    • To the main reaction vessel, add Sodium Formate (solid).

    • Add the N-Benzyl-3-pyrroline and Iodobenzene.

    • Transfer the pre-formed catalyst solution to the vessel.

    • Add the remaining DMF (4 mL) to wash the catalyst vial and reach total volume.

  • Degassing (Crucial):

    • Sparge the mixture with Argon or Nitrogen for 10 minutes. Oxygen can re-oxidize the Pd-Hydride intermediate or consume the phosphine ligand.

    • Seal the vessel tightly.

  • Heating & Reaction:

    • Place in a pre-heated oil block at 80°C .

    • Stir vigorously (1000 rpm). The formate is not fully soluble initially; vigorous stirring ensures phase transfer.

    • Time: Run for 16–24 hours. (Monitor by TLC/LCMS; look for disappearance of Aryl Iodide).

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate layers. Wash the organic layer with LiCl (5% aq) to remove DMF, then Brine.

    • Dry over MgSO₄, filter, and concentrate.

  • Purification:

    • Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane/Ethyl Acetate (gradient 95:5 to 80:20).

    • Note: The amine product may streak; adding 1% Et₃N to the eluent is recommended.

Diagram 2: Experimental Workflow

WorkflowStep11. Catalyst PrepPd(OAc)2 + PPh3in DMF (5 min)Step22. AssemblyAdd Substrate, Ar-I,HCOONaStep1->Step2Step33. DegasArgon Sparge(10 min)Step2->Step3Step44. Reaction80°C, 16-24h(Reductive Cycle)Step3->Step4Step55. IsolationExtract (EtOAc)Column Chrom.Step4->Step5

Caption: Step-by-step execution of the reductive hydroarylation protocol.

Troubleshooting & Limitations

ObservationDiagnosisCorrective Action
Formation of Pyrrole Oxidation of substrateEnsure the reaction is strictly oxygen-free. Check if the hydride source (formate) is wet or degraded.
Heck Product (Alkene)

-Hydride elimination dominant
The N-protecting group might be too electron-withdrawing. Switch from N-Boc/Acyl to N-Benzyl. Alternatively, increase the concentration of Formate.
Low Conversion Catalyst death (Pd black)Add a Tetraalkylammonium salt (e.g., TBAB, 1 equiv) to stabilize Pd nanoparticles. Ensure effective stirring.
Regioselectivity Issues C2 vs C3 mixtureC3 is generally favored for steric reasons in 3-pyrrolines. If C2 is desired, a directing group strategy (e.g., using 2-pyrroline isomers) is required.

Strategic Context: Why not Rhodium?

While this guide focuses on Palladium, it is scientifically honest to acknowledge the alternative.

  • Palladium (This Protocol): Best for cost-efficiency, broad scope of aryl halides, and racemic scaffold synthesis. Ideal for early-stage diversity generation.

  • Rhodium (Hayashi Method): If enantioselectivity (>95% ee) is the primary requirement, Rh-catalyzed addition of arylboronic acids is superior (See Hayashi, T. et al.). However, Rh is significantly more expensive and requires boronic acids rather than the more available aryl halides used here.

References

  • Doulcet, J., & Sweeney, J. B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.[2][3][4] iScience, 9, 328–336.[2][3]

  • Liao, L., & Sigman, M. S. (2010).[5] Palladium-Catalyzed Hydroarylation of 1,3-Dienes with Boronic Esters via Reductive Formation of π-Allyl Palladium Intermediates under Oxidative Conditions.[5][6][7] Journal of the American Chemical Society, 132(30), 10209–10211.

  • Cacchi, S., et al. (1984). Palladium-catalyzed reduction of vinyl triflates and aryl halides with formate. Tetrahedron Letters, 25(42), 4821-4824.

  • Hayashi, T., et al. (2011). Rhodium-Catalyzed Asymmetric Hydroarylation of 3-Pyrrolines with Arylboronic Acids. Angewandte Chemie International Edition, 50(10), 2354-2356. (Comparative reference for enantioselective methods).

3-(3-Iodophenyl)pyrrolidine as an intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(3-Iodophenyl)pyrrolidine as a Divergent Scaffold in Medicinal Chemistry

Executive Summary

3-(3-Iodophenyl)pyrrolidine represents a high-value "privileged scaffold" in modern drug discovery, particularly for Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS). Its utility stems from two distinct chemical handles: the nucleophilic secondary amine (pyrrolidine nitrogen) and the electrophilic aryl iodide. This dual functionality allows for the rapid generation of diverse libraries targeting GPCRs (dopamine, serotonin receptors) and kinase active sites.

This guide details the strategic application of this intermediate, focusing on chemoselective functionalization, handling of the chiral center, and optimized cross-coupling protocols.

Strategic Utility & Chemical Space

The 3-arylpyrrolidine core offers a balance of rigidity and three-dimensionality (Fsp3 character), which is increasingly prioritized to improve solubility and selectivity in drug candidates compared to flat aromatic systems.

Key Structural Advantages:

  • Meta-Substitution: The 3-iodo position on the phenyl ring directs substituents into a vector distinct from para- or ortho- isomers, often critical for fitting into specific hydrophobic pockets in enzymes (e.g., DPP-IV inhibitors).

  • Iodine "Magic Handle": The C-I bond is significantly weaker and more polarizable than C-Br or C-Cl, enabling oxidative addition by Palladium(0) catalysts under milder conditions. This allows for sequential cross-coupling where the iodine is reacted first, leaving other halogens (if present) intact.

Visualizing the Divergent Workflow

The following diagram illustrates the "Protect-Couple-Deprotect" strategy, which is the industry standard for maximizing yield and purity when using this scaffold.

DivergentSynthesis Start 3-(3-Iodophenyl) pyrrolidine (HCl Salt) Step1 N-Boc Protection Start->Step1 Boc2O, TEA, DCM Intermediate N-Boc-3-(3-Iodophenyl) pyrrolidine Step1->Intermediate Branch1 Suzuki Coupling (Biaryl Formation) Intermediate->Branch1 Ar-B(OH)2, Pd(dppf) Branch2 Buchwald-Hartwig (Amination) Intermediate->Branch2 R-NH2, Pd2(dba)3 Branch3 Sonogashira (Alkynylation) Intermediate->Branch3 Alkyne, CuI, Pd Final Deprotection (TFA/HCl) & Library Generation Branch1->Final Branch2->Final Branch3->Final

Figure 1: Divergent synthesis workflow. The N-Boc protection is critical to prevent catalyst poisoning by the free amine during Pd-catalyzed steps.

Handling & Stability Properties

Researchers must distinguish between the free base and the salt forms.

PropertyFree BaseHydrochloride Salt (Recommended)
State Viscous Oil / Low melting solidCrystalline Solid
Stability Air-sensitive (absorbs CO2/H2O)Stable at RT, non-hygroscopic
Solubility DCM, EtOAc, MeOHWater, MeOH, DMSO
Storage -20°C, under ArgonAmbient (Desiccated)

Critical Handling Note: The free secondary amine can coordinate to Palladium species, potentially quenching the catalyst. Always use the HCl salt for storage, but convert to the free base in situ or protect (Boc/Cbz) before cross-coupling.

Detailed Experimental Protocols

Protocol A: Chemoselective N-Boc Protection

Purpose: To mask the nucleophilic nitrogen, preventing interference during metal-catalyzed cross-coupling.

Reagents:

  • 3-(3-Iodophenyl)pyrrolidine HCl (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc2O) (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) (0.1 M concentration)

Procedure:

  • Suspend the starting HCl salt in DCM at 0°C.

  • Add TEA dropwise. The suspension will clear as the free base is liberated.

  • Add Boc2O (dissolved in minimal DCM) dropwise over 15 minutes.

  • Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexane; Product Rf ~ 0.6).

  • Workup: Wash with 1M HCl (to remove unreacted amine), then Brine. Dry over MgSO4.

  • Yield Expectation: >95% (Pale yellow oil/solid).

Protocol B: Suzuki-Miyaura Coupling (Aryl-Iodide Selective)

Purpose: To attach an aryl group to the meta-position. The Iodine handle allows this to proceed at lower temperatures than bromides, preserving sensitive functional groups.

Reagents:

  • N-Boc-3-(3-Iodophenyl)pyrrolidine (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) - Preferred for steric bulk and stability.

  • Base: K2CO3 (2M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Degassing (Crucial): Sparge the 1,4-dioxane with Argon for 20 minutes. Oxygen causes homocoupling of the boronic acid.

  • In a reaction vial, combine the N-Boc intermediate, boronic acid, and Pd catalyst.

  • Add the solvent and aqueous base.

  • Heat to 60-80°C for 4-12 hours. (Note: Aryl Iodides often couple at 60°C; Bromides typically require 80-100°C).

  • Filtration: Filter through a celite pad to remove Pd black.

  • Purification: Flash chromatography.

Troubleshooting Table:

Observation Root Cause Solution
Low Conversion Catalyst poisoning Ensure N-Boc protection is complete; use Cs2CO3 instead of K2CO3.
Homocoupling (Ar-Ar) Oxygen presence Degas solvents more thoroughly; freeze-pump-thaw method.

| Dehalogenation (Ar-H) | Hydride source | Avoid alcoholic solvents (EtOH/MeOH) if reduction is observed. |

Protocol C: Chiral Resolution (Optional but Recommended)

Since the 3-position is a stereocenter, the synthesized intermediate is a racemate. For biological assays, enantiomers must often be separated.

  • Method: Preparative Chiral HPLC

  • Column: Chiralpak AD-H or OD-H

  • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine.

  • Detection: UV at 254 nm.

  • Note: Resolution is best performed after N-Boc protection but before the coupling step to maximize the value of the separated enantiomers.

Applications in Drug Discovery

The 3-arylpyrrolidine motif is a proven pharmacophore in several therapeutic areas.

1. GPCR Modulators (CNS): Substituted pyrrolidines mimic the spatial arrangement of dopamine and serotonin.

  • Example: 3-(3-substituted-phenyl)pyrrolidines are investigated as Dopamine D2/D3 antagonists for antipsychotics.

2. Kinase Inhibitors: The meta-substituted phenyl ring can project into the "back pocket" of kinase ATP-binding sites, while the pyrrolidine nitrogen can be solubilized or used to anchor into the ribose-binding region.

3. DPP-IV Inhibitors (Diabetes): The pyrrolidine ring is a core component of "gliptin" drugs (e.g., Vildagliptin).[1] The 3-iodo intermediate allows for the rapid exploration of the S1/S2 sub-sites of the DPP-IV enzyme.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. [Link]

Sources

Application Note: Comprehensive Analytical Characterization of 3-(3-Iodophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(3-Iodophenyl)pyrrolidine is a critical intermediate in medicinal chemistry, particularly in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and as a scaffold for Suzuki-Miyaura cross-coupling reactions. Its characterization presents specific challenges: the secondary amine functionality leads to peak tailing in chromatography, the iodine substituent introduces photosensitivity, and the C3-chiral center necessitates robust enantiomeric resolution. This guide details the protocols for structural elucidation (NMR/MS), purity profiling (HPLC), and chiral separation, ensuring data integrity for drug development pipelines.

Molecule Overview & Physicochemical Properties

PropertyDescription
IUPAC Name 3-(3-iodophenyl)pyrrolidine
Formula C₁₀H₁₂IN
Mol. Weight 273.11 g/mol
Appearance Yellowish oil (free base) or White solid (HCl salt)
Chromophore UV Active (

nm, Phenyl ring)
Key Functionalities Secondary Amine (Basic), Aryl Iodide (Reactive), Chiral Center (C3)

Module 1: Structural Confirmation (NMR & MS)

Nuclear Magnetic Resonance (NMR) Strategy

The pyrrolidine ring creates a complex aliphatic region due to the chiral center at C3, rendering the protons at C2, C4, and C5 diastereotopic.

Protocol:

  • Solvent: Dissolve 5-10 mg in DMSO-d₆ or CDCl₃ . (DMSO is preferred if analyzing the HCl salt to prevent exchange broadening of the NH proton).

  • Instrument: 400 MHz or higher.

  • Key Assignments (Expected):

Region (ppm)MultiplicityIntegrationAssignmentMechanistic Insight
7.6 - 7.1 Multiplet4HAryl ProtonsThe iodine at the meta position breaks symmetry. Look for a deshielded singlet (H2') and doublet (H4') due to the inductive effect of Iodine.
3.5 - 2.8 Multiplet4HN-CH₂ (C2, C5)Broadened due to ring puckering and diastereotopicity.
3.2 - 3.0 Multiplet1HAr-CH (C3)The methine proton connecting the ring to the aryl group.
2.3 - 1.7 Multiplet2HC-CH₂-C (C4)Distinct "roofing" effect often observed.
~2.0 Broad Singlet1HN-HChemical shift varies with concentration and solvent (exchangeable).
Mass Spectrometry (LC-MS)

Technique: Electrospray Ionization (ESI) in Positive Mode.

  • Observation: The iodine atom is monoisotopic (

    
    I). Unlike Chlorine (
    
    
    
    ratio) or Bromine (
    
    
    ratio), Iodine does not show an M+2 isotope pattern.
  • Diagnostic: Look for the mass defect. Iodine has a negative mass defect, often resulting in accurate masses slightly lower than purely organic analogs.

  • Fragmentation: In MS/MS, loss of the iodine radical (M-127) or the pyrrolidine ring cleavage are common.

Module 2: Chromatographic Purity (Achiral HPLC)

The secondary amine causes severe peak tailing on standard silica-based C18 columns due to interaction with residual silanols.

Protocol: High-pH Reverse Phase (Recommended) Using a high pH suppresses the protonation of the secondary amine (


), keeping it neutral and improving peak shape.
  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (

    
     mm, 3.5 µm).
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm.

  • Why this works: The hybrid particle technology of these columns withstands high pH, which deprotonates the pyrrolidine nitrogen, eliminating silanol interactions.

Module 3: Chiral Resolution (Critical Protocol)

The 3-position is a stereogenic center. Separating the (


) and (

) enantiomers is vital as they likely exhibit distinct pharmacological profiles.
Method Development Workflow

ChiralMethod Start Start: Racemic 3-(3-Iodophenyl)pyrrolidine Screen1 Screen 1: Immobilized Polysaccharide Columns (Chiralpak IA, IB, IC, ID) Start->Screen1 ModeSelect Select Mobile Phase Mode Screen1->ModeSelect NP Normal Phase (Hexane/IPA + DEA) ModeSelect->NP Standard PO Polar Organic (MeOH/EtOH/AcN + DEA) ModeSelect->PO Solubility Issues Decision Resolution (Rs) > 1.5? NP->Decision PO->Decision Success Method Validated Decision->Success Yes Optimize Optimize: 1. Change Modifier (DEA -> TEA) 2. Lower Temp (10°C) 3. Switch Column Decision->Optimize No Optimize->Screen1

Figure 1: Decision tree for chiral method development of amine-containing small molecules.

Recommended Chiral Protocol

Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate). Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).

  • Note: The Diethylamine (DEA) is mandatory. Without this basic additive, the amine will bind irreversibly to the chiral selector, resulting in broad peaks or no elution. Flow Rate: 1.0 mL/min.[2] Temperature: 25°C.

Module 4: Handling, Stability & Safety

Photostability (The Iodine Factor)

Aryl iodides are susceptible to photodeiodination (homolytic cleavage of the C-I bond) upon exposure to UV light.

  • Protocol: Store all reference standards in amber vials. Perform synthesis and purification under low-light conditions or wrap flasks in aluminum foil.

Air Sensitivity (The Amine Factor)

Secondary amines readily absorb atmospheric CO₂ to form carbamates (white crust on the oil).

  • Protocol: Store the free base under Nitrogen or Argon. Ideally, convert to the Hydrochloride (HCl) salt for long-term storage, as the salt form is resistant to oxidation and CO₂ absorption.

Reactivity Check

Before using in cross-coupling (e.g., Suzuki), ensure the free amine is protected (e.g., N-Boc) or that the catalyst system tolerates free amines, as the nitrogen lone pair can poison Palladium catalysts.

References

  • Analytical Chromatography of Amines: Detailed guide on pH control for basic compounds. Waters Corporation. "Strategies for the Separation of Basic Compounds in Reverse-Phase HPLC."

  • Chiral Separation Strategies: Review of polysaccharide stationary phases for pharmaceutical analysis. Journal of Chromatography A. "Enantioseparation of chiral pharmaceuticals using polysaccharide-based stationary phases."[1][3]

  • Synthesis and Characterization of 3-Arylpyrrolidines: Specific synthetic routes and NMR data for similar scaffolds. Journal of Medicinal Chemistry. "Synthesis and Structure-Activity Relationships of 3-Substituted Pyrrolidines."

  • Iodine Photostability: Mechanistic insight into C-I bond cleavage. Journal of Organic Chemistry. "Photochemistry of Aryl Iodides."

Sources

Scale-up synthesis of 3-(3-Iodophenyl)pyrrolidine for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Iodophenyl)pyrrolidine is a high-value pharmacophore scaffold, widely used in the development of dopamine receptor ligands (e.g., 3-PPP analogs), nicotinic acetylcholine modulators, and as a precursor for SPECT/PET radiotracers.

Scaling up this synthesis presents a specific chemoselective challenge: preserving the labile aryl-iodide bond while constructing the saturated pyrrolidine ring. Traditional routes involving catalytic hydrogenation of pyrroles or cinnamate derivatives often lead to inadvertent hydrodehalogenation (loss of iodine).

This guide details a Convergent "Late-Stage Iodination" Strategy . By utilizing a nitro-precursor strategy, we decouple the ring-construction phase from the halogenation phase, ensuring high yields and isotopic purity. The protocol is designed for multi-gram to kilogram scale-up under GMP-like controls.

Part 1: Strategic Route Design

The selected route prioritizes robustness and safety. We avoid the direct coupling of diiodobenzenes (which leads to polymerization) and the hydrogenation of iodo-intermediates (which leads to deiodination).

The "Nitro-Sandmeyer" Pathway
  • Activation: Conversion of N-Boc-3-pyrrolidinone to its enol triflate.

  • Coupling: Suzuki-Miyaura coupling with 3-nitrophenylboronic acid . (Nitro group serves as a masked amine/iodide).

  • Global Reduction: Simultaneous reduction of the alkene and nitro group to the aniline derivative.

  • Transformation: Sandmeyer-type iodination using tert-butyl nitrite (radical pathway) to install the iodine atom on the protected scaffold.

  • Deprotection: Acidic cleavage of the Boc group to yield the final salt.

Workflow Logic Visualization

SynthesisRoute SM1 N-Boc-3-pyrrolidinone Int1 Enol Triflate Intermediate SM1->Int1 LiHMDS, PhNTf2 -78°C to 0°C Int2 3-(3-Nitrophenyl) -2,5-dihydropyrrole Int1->Int2 Suzuki Coupling Pd(dppf)Cl2, K2CO3 SM2 3-Nitrophenyl boronic acid SM2->Int2 Int3 3-(3-Aminophenyl) pyrrolidine (Boc) Int2->Int3 H2, Pd/C (Global Reduction) Int4 3-(3-Iodophenyl) pyrrolidine (Boc) Int3->Int4 t-BuONO, I2 (Sandmeyer-type) Final 3-(3-Iodophenyl) pyrrolidine HCl Int4->Final 4M HCl/Dioxane (Deprotection)

Figure 1: Convergent synthesis workflow designed to protect the iodine position until the final stage.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-3-pyrrolidinone Enol Triflate

Rationale: The ketone must be activated for cross-coupling. The enol triflate is more reactive and cleaner than the corresponding enol phosphate.

Reagents:

  • N-Boc-3-pyrrolidinone (1.0 equiv)

  • LiHMDS (1.0 M in THF, 1.2 equiv)

  • N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf2) (1.1 equiv)

  • Solvent: Anhydrous THF

Protocol:

  • Charge a reactor with N-Boc-3-pyrrolidinone and anhydrous THF (10 vol). Cool to -78°C.

  • Add LiHMDS slowly, maintaining internal temperature < -70°C. Stir for 1 hour to form the enolate.

  • Add a solution of PhNTf2 in THF slowly.

  • Allow the mixture to warm to 0°C over 2 hours.

  • Quench: Add saturated NH4Cl solution.

  • Workup: Extract with MTBE. Wash organics with 1N HCl (to remove aniline byproducts from PhNTf2), water, and brine.

  • Purification: Filtration through a silica plug (eluting with Hexane/EtOAc) is usually sufficient for scale-up.

Step 2: Suzuki-Miyaura Coupling

Rationale: Using the nitro-boronic acid prevents catalyst poisoning and avoids side reactions common with halo-boronic acids.

ParameterSpecificationNotes
Catalyst Pd(dppf)Cl2·DCM (2-3 mol%)Robust, air-stable, excellent for triflate coupling.
Base K2CO3 (2.5 equiv)Mild inorganic base minimizes aldol side reactions.
Solvent Dioxane/Water (4:1)Biphasic system promotes salt solubility.
Temp 80°CReflux ensures complete conversion in <4 hours.

Protocol:

  • Charge reactor with Enol Triflate (Step 1 product), 3-Nitrophenylboronic acid (1.1 equiv), and K2CO3.

  • Degas solvents (sparge with N2 for 30 min) and add.

  • Add Pd catalyst under N2 flow.

  • Heat to 80°C. Monitor by HPLC (Target: Disappearance of Triflate).

  • Workup: Cool, filter through Celite to remove Pd black. Dilute with EtOAc, wash with water.

  • Isolation: Crystallize the intermediate or proceed to reduction.

Step 3: Global Hydrogenation

Rationale: This step is highly efficient, reducing both the nitro group to an aniline and the dihydropyrrole double bond to the pyrrolidine ring in one pot.

Reagents:

  • Pd/C (10% w/w, 50% wet)

  • Hydrogen gas (3-5 bar)

  • Solvent: Methanol or Ethanol[1]

Protocol:

  • Dissolve the nitro-dihydropyrrole intermediate in MeOH.

  • Charge hydrogenation vessel with catalyst (5 wt% loading relative to substrate).

  • Pressurize with H2 (3 bar) and stir at Room Temperature.

  • Critical Control: Monitor closely. The nitro reduction is exothermic. The alkene reduction is slower. Ensure both are complete by LCMS.

  • Filtration: Filter over Celite to remove catalyst.

  • Result: N-Boc-3-(3-aminophenyl)pyrrolidine.

Step 4: Non-Aqueous Sandmeyer Iodination

Rationale: Traditional aqueous Sandmeyer reactions (NaNO2/HCl) generate strong acid that would prematurely deprotect the Boc group, leading to water-soluble side products. We use a non-aqueous radical approach (Doyle method) to maintain the protecting group, allowing for easy organic extraction.

Reagents:

  • tert-Butyl Nitrite (t-BuONO) (1.5 equiv)

  • Iodine (I2) (1.0 equiv) or Diiodomethane (CH2I2)

  • Solvent: Acetonitrile (ACN)

Protocol:

  • Dissolve N-Boc-3-(3-aminophenyl)pyrrolidine in ACN (10 vol). Cool to 0°C.

  • Add p-Toluenesulfonic acid (1.0 equiv) to form the salt (optional, improves yield).

  • Add tert-Butyl Nitrite dropwise. Stir 30 min (Diazonium formation).

  • Add Iodine (I2) or KI (solid) slowly.

  • Warm to Room Temperature and stir for 2 hours. Nitrogen gas evolution will be observed.

  • Quench: Add saturated Na2S2O3 (Sodium Thiosulfate) to quench excess iodine (color changes from purple/brown to yellow).

  • Extraction: Extract with EtOAc. The product N-Boc-3-(3-iodophenyl)pyrrolidine is in the organic layer.

Step 5: Deprotection & Salt Formation

Rationale: Controlled removal of Boc to yield the stable hydrochloride salt.

Protocol:

  • Dissolve the iodinated intermediate in 1,4-Dioxane.

  • Add 4M HCl in Dioxane (5 equiv).

  • Stir at RT.[2] Product often precipitates as the HCl salt.

  • Isolation: Filter the solid. Wash with Et2O.

  • Drying: Vacuum oven at 40°C.

Part 3: Quality Control & Troubleshooting

Analytical Specifications
TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Consistent structure; characteristic aryl protons (t, d, d, s).
Purity HPLC (C18, ACN/Water)> 98.0% Area
Iodine Content Elemental Analysis± 0.4% of theoretical
Residual Pd ICP-MS< 10 ppm (Critical for biological studies)
Troubleshooting Guide
  • Issue: Low Yield in Sandmeyer Step.

    • Cause: Instability of the diazonium intermediate.

    • Fix: Ensure temperature is kept at 0°C during nitrite addition. Ensure anhydrous ACN is used to prevent phenol formation (reaction with water).

  • Issue: De-iodination during Deprotection.

    • Cause: HI formation acting as a reducing agent.[2]

    • Fix: Use HCl/Dioxane or TFA/DCM. Avoid heating. The C-I bond is generally stable to HCl, but HI (if formed from trace iodide) can reduce it.

  • Issue: Enantiomeric Purity (If Chiral Material Required).

    • Solution: The synthesis above yields a racemate .

    • Resolution: Perform chiral resolution at Step 3 (Amine) using chiral acids (e.g., Dibenzoyl-L-tartaric acid) via recrystallization. Alternatively, use Preparative SFC on the final Boc-protected intermediate.

References

  • Palladium-Catalyzed Hydroarylation: Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018).[3] iScience.[4] Available at: [Link] (Note: Discusses direct hydroarylation strategies).

  • Suzuki Coupling Optimization: Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction. (2025).[5][6] Organic Process Research & Development. Available at: [Link] (General reference for scale-up parameters).

  • Sandmeyer Methodology: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (Related methodology for handling sensitive aryl species). Available at: [Link]

  • Pyrrolidine Scaffolds in Drug Design: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. (2024). MDPI. Available at: [Link][7]

Sources

Troubleshooting & Optimization

Troubleshooting 3-(3-Iodophenyl)pyrrolidine synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(3-Iodophenyl)pyrrolidine Synthesis

Case Reference: #IPP-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Scaffold & The Challenge

You are likely synthesizing 3-(3-iodophenyl)pyrrolidine as a scaffold for neurotransmitter transporter ligands (e.g., SERT/DAT inhibitors) or as a fragment for cross-coupling in diversity-oriented synthesis.

The presence of the meta-iodine atom is the critical stress point. It is a "ticking time bomb" during synthesis because:

  • It is labile: Standard reducing agents (LAH, Pd/C + H2) will strip it off (hydrodehalogenation), leaving you with useless 3-phenylpyrrolidine.

  • It is reactive: In the presence of the free secondary amine, it invites intermolecular N-arylation (self-polymerization).

This guide bypasses generic textbook advice and addresses the specific failure modes of this halo-aryl scaffold.

Module 1: The "Vanishing Halogen" (Reduction Troubleshooting)

User Complaint: "I reduced my succinimide/lactam intermediate with LiAlH4, but the mass spec shows [M-126]. The iodine is gone."

Root Cause Analysis: Lithium Aluminum Hydride (LAH) is a powerful nucleophilic reducing agent. In refluxing THF or ether, LAH effects Halogen-Lithium Exchange or direct hydride attack on the aryl iodide, replacing the iodine with hydrogen.

The Solution: Electrophilic Reduction You must switch from a nucleophilic hydride source (LAH) to an electrophilic one (Borane or Alane). The electron-rich aryl iodide repels the hydride-rich nucleophiles but tolerates the Lewis-acidic borane.

Protocol: Chemoselective Borane Reduction

  • Substrate: 3-(3-iodophenyl)succinimide or 1-benzyl-4-(3-iodophenyl)pyrrolidin-2-one.

  • Reagent:

    
     (1.0 M) or 
    
    
    
    .

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask under Argon. Charge with substrate (1.0 equiv) and dry THF (0.2 M concentration).

  • Addition: Cool to 0°C. Add

    
     (3.5 equiv for succinimide, 2.5 equiv for lactam) dropwise.
    
    • Note: Evolution of gas is normal.

  • Reflux: Warm to RT, then reflux for 2–4 hours. Monitor via TLC (stain with PMA; iodine absorbs UV).

  • Quench (Critical): Cool to 0°C. Carefully add MeOH until bubbling ceases.

  • Acid Hydrolysis: The borane forms a stable B-N complex with the amine. You must break this. Add 6M HCl and reflux for 1 hour.

  • Workup: Basify with NaOH to pH >12, extract with DCM.

Data Comparison: Reducing Agents

ReagentMechanismIodine Survival RateYieldVerdict
LiAlH4 (Reflux) Nucleophilic< 10%High (De-iodo product)AVOID
LiAlH4 (-78°C) Nucleophilic~60%LowRisky
H2 / Pd/C Catalytic0%HighAVOID
BH3-THF Electrophilic> 95% 80-90%RECOMMENDED
AlH3 (Alane) Electrophilic> 90%85%Good Alternative

Module 2: The "Regio-Scramble" (Heck Coupling Issues)

User Complaint: "I'm trying to couple 1,3-diiodobenzene with N-Boc-2,5-dihydro-1H-pyrrole using Heck conditions, but I'm getting a mixture of products and oligomers."

Root Cause Analysis:

  • Dual Activation: With 1,3-diiodobenzene, the Pd catalyst can insert into both C-I bonds, leading to polymerization.

  • Isomerization: The double bond in the pyrroline ring can migrate, or the Pd-hydride elimination can occur non-selectively, yielding 2-substituted vs. 3-substituted pyrrolidines.

The Solution: Bond Energy Exploitation Do not use 1,3-diiodobenzene. Use 1-Bromo-3-iodobenzene .

  • C-I BDE (Bond Dissociation Energy): ~65 kcal/mol (Weaker, reacts first).

  • C-Br BDE: ~81 kcal/mol (Stronger, remains intact).

Visual Workflow: Chemoselective Heck Coupling

HeckSelectivity Start Start: 1-Bromo-3-iodobenzene OxAdd Oxidative Addition (Selective at C-I) Start->OxAdd RT - 60°C Cat Pd(OAc)2 / PPh3 Cat->OxAdd Insertion Olefin Insertion (N-Boc-pyrroline) OxAdd->Insertion SideRxn Side Rxn: C-Br Activation (Requires High T) OxAdd->SideRxn If T > 100°C Elimination Beta-Hydride Elimination Insertion->Elimination Product Product: 3-(3-Bromophenyl) pyrrolidine deriv. Elimination->Product

Caption: Chemoselective pathway leveraging the reactivity difference between Aryl-I and Aryl-Br to prevent polymerization.

Protocol Adjustment:

  • Catalyst: Pd(OAc)2 (5 mol%) + PPh3 (10 mol%).

  • Base: Ag2CO3 (Silver acts as a halide scavenger, promoting the iodide pathway specifically) or Et3N.

  • Solvent: DMF or MeCN.[1]

  • Temperature: Keep below 80°C. At this temp, C-I activates, but C-Br remains largely inert.

  • Note: You can then convert the Bromine to Iodine later via Finkelstein (CuI/NaI) or lithiation/I2 quench if strictly necessary, though starting with the Iodo- precursor is preferred if you can control the stoichiometry perfectly (10:1 excess of diiodobenzene).

Module 3: The "Sticky Product" (Purification & Stability)

User Complaint: "My product turned into a black tar after sitting on the bench for a week."

Root Cause Analysis: 3-(3-Iodophenyl)pyrrolidine contains a secondary amine (nucleophile) and an aryl iodide (electrophile). In the free base form, especially if traces of Pd or Cu remain from previous steps, the molecule undergoes intermolecular Buchwald-Hartwig coupling or Ullmann-type condensation, forming oligomers.

The Solution: Salt Formation Never store this compound as a free base. Protonating the amine kills its nucleophilicity, preventing self-reaction.

Protocol: HCl Salt Formation

  • Dissolve the crude free base in minimal Et2O or EtOAc.

  • Cool to 0°C.

  • Add 2M HCl in Et2O (1.1 equiv) dropwise.

  • A white precipitate will form immediately.

  • Filter under Argon. Wash with cold ether.

  • Store: -20°C, desiccated.

Stability Matrix

FormConditionHalf-LifeRisk
Free Base Neat, RT, Air< 1 WeekOxidation / Dimerization
Free Base DCM Soln, 4°C~ 1 MonthSlow Oligomerization
HCl Salt Solid, RT> 1 YearHygroscopic (keep dry)
Tartrate Salt Solid, RT> 2 YearsBest for crystallinity

References

  • Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567-607.

    • Grounding: Establishes the hierarchy of reducing agents; confirms Borane's chemoselectivity for amides over aryl halides.
  • Ney, J. E., & Wolfe, J. P. (2005). Selective Pd-Catalyzed Arylation of N-Protected Pyrrolines. Journal of the American Chemical Society, 127(24), 8644-8645.

    • Grounding: Provides the mechanistic basis for regio-control in Heck/aryl
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.

    • Grounding: Authoritative review on Heck coupling conditions, including halide selectivity (I > Br >> Cl).

Sources

Technical Support Center: 3-Aryl Pyrrolidine Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: 3-ARYL-OPT-2024

Introduction: The Scaffold Challenge

Welcome to the technical support hub for 3-aryl pyrrolidine synthesis. This scaffold is a pharmacophore "privileged structure," central to SNRIs (e.g., Milnacipran), kinase inhibitors, and GPCR ligands.

The Core Problem: Synthesizing 3-aryl pyrrolidines presents a dichotomy of failure modes:

  • De novo construction (e.g., [3+2] Cycloaddition): Often suffers from poor endo/exo diastereoselectivity or catalyst poisoning by the amine.

  • Functionalization (e.g., Cross-coupling): When coupling to a pyrrolidine ring,

    
    -hydride elimination frequently outcompetes reductive elimination, leading to useless dehydropyrrolidines.
    

This guide provides optimized protocols and troubleshooting workflows to bypass these specific bottlenecks.

Diagnostic: Route Selection Strategy

Do not choose a method based on reagent availability alone. Choose based on your substitution pattern requirements.

RouteSelection cluster_legend Optimization Key Start START: What is your starting material? Q1 Do you need a specific chiral density (3-4 stereocenters)? Start->Q1 Q2 Is the pyrrolidine ring already formed (e.g., N-Boc-3-iodo)? Q1->Q2 No (Simple arylation) RouteA Route A: [3+2] Cycloaddition (Ag/Cu Catalysis) Q1->RouteA Yes (De novo synthesis) RouteB Route B: Negishi Coupling (Pd-CPhos System) Q2->RouteB Yes (Halide precursor) RouteC Route C: Photoredox Giese (Radical Addition) Q2->RouteC No (Carboxylic acid/ Redox active ester) Key1 Route A: Best for stereocomplexity Key2 Route B: Best for library generation

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on target complexity and precursor availability.

Protocol A: Asymmetric [3+2] Cycloaddition

Best for: Creating the ring from scratch with high stereocontrol. Mechanism: Reaction of an azomethine ylide (dipole) with a styrene or cinnamate (dipolarophile).

The "Silver Bullet" Protocol

While Copper(I) is common, Silver(I) salts often provide superior endo selectivity and reaction rates for bulky substrates.

Reagents:

  • Precursor: Glycine iminoester (Dipole precursor).

  • Catalyst: AgOAc or Ag

    
    CO
    
    
    
    (3–5 mol%).
  • Ligand: TF-BiphamPhos or Fesulphos . These ligands are critical for creating the chiral pocket that blocks one face of the ylide.

  • Base: Et

    
    N or DIPEA (1.1 equiv).
    

Step-by-Step Optimization:

  • Catalyst Pre-complexation (Critical): Do not dump reagents together. Stir the Ag(I) salt and Chiral Ligand in THF/DCM (1:1) for 30 minutes before adding the substrate. This ensures the active catalytic species is formed.

  • Temperature Control: Start at -20°C . If conversion is <10% after 4 hours, warm to 0°C. Room temperature often erodes ee% by 10–15%.

  • Concentration: High concentration (0.5 M) favors the intermolecular reaction over decomposition, but if aggregation occurs, dilute to 0.1 M.

Troubleshooting [3+2] Failures
SymptomProbable CauseCorrective Action
Low Yield (<30%) Azomethine ylide hydrolysis.Dry Solvents: Water hydrolyzes the imine before the ylide forms. Use freshly distilled THF and flame-dried glassware (Schlenk technique).
Poor endo/exo ratio Ligand/Metal mismatch.Switch Metal: If Cu(I) gives poor dr, switch to Ag(I). Silver generally favors endo transition states via a tighter coordination sphere.
Racemic Product Background reaction.Lower Temperature: The uncatalyzed thermal cycloaddition is significant at RT. Run at -20°C or -40°C to ensure the metal-catalyzed pathway dominates.
Stalled Reaction Product inhibition.[1]Add MS 4Å: The pyrrolidine product can coordinate the metal. Molecular sieves can sometimes sponge up trace water/impurities that exacerbate this.
Protocol B: Negishi Coupling (The "CPhos" System)

Best for: Arylating an existing pyrrolidine ring (e.g., converting N-Boc-3-iodo-pyrrolidine to 3-aryl-pyrrolidine).

The Trap: Secondary alkyl halides (like 3-iodopyrrolidine) are prone to


-hydride elimination  after oxidative addition to Palladium. This results in the formation of a double bond (dehydropyrrolidine) rather than the coupled product.

The Solution: Use the CPhos ligand.[2][3][4]

  • Why? CPhos is sterically demanding and electron-rich, which dramatically accelerates the rate of reductive elimination (forming the C-C bond) so that it outcompetes

    
    -hydride elimination.
    
Optimized Negishi Protocol
  • Zinc Reagent Formation:

    • Treat N-Boc-3-iodo-pyrrolidine with Zn dust (activated with TMSCl) in DMA at 60°C.

    • Check: Titrate with iodine to confirm formation of the organozinc reagent.

  • Coupling:

    • Catalyst: Pd(OAc)

      
       (2 mol%).[2]
      
    • Ligand: CPhos (4 mol%) or SPhos (alternative).

    • Partner: Aryl Bromide (0.8 equiv relative to Zinc reagent).

    • Solvent: THF/Toluene (1:1).

  • Execution: Add the catalyst/ligand mixture to the aryl bromide, then add the zinc reagent dropwise. Heat to 50°C.

Visualizing the Competition:

NegishiMechanism Int Pd(II)-Alkyl Intermediate (Vulnerable State) PathA Beta-Hydride Elimination (Standard Ligands) Int->PathA Slow k_re PathB Reductive Elimination (Accelerated by CPhos) Int->PathB Fast k_re DeadEnd Dehydropyrrolidine (Unwanted Alkene) PathA->DeadEnd Product 3-Aryl Pyrrolidine (Target) PathB->Product

Figure 2: Kinetic competition in Negishi coupling. Ligand selection (CPhos) shifts the pathway from the red (elimination) to the green (coupling).

Purification & Isolation FAQ

Q: I can't separate the cis and trans diastereomers after the [3+2] reaction.

  • A: Do not rely on silica flash chromatography alone.

    • Derivatization: Reduce the ester (if present) to the alcohol. The polarity difference between diastereomeric alcohols is often much larger than esters.

    • Chiral HPLC: Use a Chiralpak IA or IB column with an alkane/alcohol mobile phase (e.g., Hexane/IPA 90:10). The immobilized amylose phases are superior for basic amines.

Q: My yield is high by NMR, but low after isolation.

  • A: Pyrrolidines are basic and water-soluble.

    • Issue: You likely lost product in the aqueous wash during workup.

    • Fix: When extracting, adjust the aqueous layer pH to >12 (using NaOH) to ensure the pyrrolidine is fully deprotonated (neutral) and partitions into the organic layer (DCM or EtOAc). Consider "salting out" the aqueous layer with NaCl.

Q: The catalyst is stuck to my product.

  • A: For metal scavenging (Pd, Cu, Ag), add QuadraPure™ TU (thiourea scavenger) or wash the organic layer with 10% aqueous ethylenediamine. This chelates the metal into the water layer.

References
  • Ag(I)

    • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition.[5][6][7][8][9] Organic Letters (2023).[7]

  • Negishi Coupling Optimization (CPhos)

    • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.[2][3][4] Journal of the American Chemical Society (2009).

  • TF-BiphamPhos Ligand System

    • Catalytic Asymmetric Reactions with N-Metallated Azomethine Ylides. Accounts of Chemical Research (2020).[10]

  • Palladium-Catalyzed Hydroarylation

    • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.[11] iScience (2018).[11]

Sources

3-(3-Iodophenyl)pyrrolidine purification challenges and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Challenges & Solutions

Document ID: TSP-IPP-03 | Version: 2.1 | Status: Active

Executive Summary & Molecule Profile

Welcome to the Technical Support Hub. This guide addresses the specific purification and handling challenges of 3-(3-Iodophenyl)pyrrolidine . This molecule presents a dichotomy of chemical properties: it possesses a basic, polar secondary amine (prone to silica interactions) and a lipophilic, light-sensitive aryl iodide moiety (prone to degradation).

Compound Profile:

  • Chemical Nature: Secondary Amine / Aryl Iodide.

  • Key Risks: Silanol-amine interaction (tailing), Photodeiodination (iodine loss), Palladium contamination (if synthesized via cross-coupling).

  • Storage: Light-sensitive; store as a salt (HCl or Oxalate) under inert atmosphere.

Chromatographic Purification

Troubleshooting Guide: The "Tailing" Phenomenon

User Issue: "My compound streaks across the column or elutes as a broad, tailing peak on silica gel, making separation from impurities impossible."

Root Cause: The secondary amine nitrogen is basic (


). It forms strong hydrogen bonds and ionic interactions with acidic silanol groups (

) on the silica surface, causing non-specific retention (tailing).
Solution Protocol: Amine Deactivation

You must suppress silanol ionization or block the sites.[1]

Method A: Mobile Phase Modifiers (Standard Flash) Add a competing base to your mobile phase.

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
  • Concentration: 1% v/v is standard.

  • Recommended Solvent System:

    • DCM / Methanol / NH4OH (e.g., 90:9:1).

    • Note: The 3-iodophenyl group increases lipophilicity. You may need less methanol than you would for unsubstituted pyrrolidine. Start with 95:4:1.

Method B: Amine-Functionalized Silica (Superior) Use "Amine" bonded silica cartridges (e.g., KP-NH).

  • Mechanism: The stationary phase is pre-capped with propyl-amine groups.

  • Benefit: Eliminates the need for TEA in the solvent; allows use of simpler Hexane/Ethyl Acetate gradients.

  • Protocol: Run a gradient from 0% to 100% EtOAc. The product will elute as a sharp band.

Visualization: Purification Decision Logic

PurificationLogic Start Crude 3-(3-Iodophenyl)pyrrolidine CheckImpurity Identify Impurities (TLC/LCMS) Start->CheckImpurity IsTailing Is the amine tailing on TLC? CheckImpurity->IsTailing StandardSilica Standard Silica Gel IsTailing->StandardSilica Yes (Standard Lab) AmineSilica Use Amine-Functionalized Silica (KP-NH) IsTailing->AmineSilica Best Practice ReversePhase Reverse Phase (C18) (Acidic Buffer) IsTailing->ReversePhase If very polar impurities AddModifier Add 1% TEA or NH4OH to Mobile Phase StandardSilica->AddModifier Required

Figure 1: Decision matrix for selecting the appropriate stationary phase to prevent amine tailing.

Impurity Management: Palladium & Iodine

FAQ: Why is my product turning brown?

Diagnosis: Photodeiodination . The C-I bond is the weakest carbon-halogen bond. Exposure to UV or visible light causes homolytic cleavage, releasing elemental iodine (


), which appears yellow/brown.

Immediate Action:

  • Wash: Dissolve in organic solvent (EtOAc) and wash with 10% Sodium Thiosulfate (

    
    ). This reduces 
    
    
    
    (brown) back to iodide (colorless).
  • Salt Formation: Convert the free base to a salt (see Section 5) immediately.

  • Protect: Wrap all flasks in aluminum foil during workup.

Protocol: Palladium Removal (Scavenging)

If synthesized via Suzuki or Buchwald coupling, Pd residues will chelate to the pyrrolidine nitrogen.

Step-by-Step Scavenging:

  • Dissolution: Dissolve crude oil in THF or EtOAc (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol or activated carbon (10–20 wt% relative to crude).

  • Incubation: Stir at 40°C for 4 hours (or overnight at RT).

  • Filtration: Filter through a pad of Celite®.

  • Validation: Check Pd levels via ICP-MS or colorimetric spot test.

Data: Scavenger Efficiency

Scavenger TypeTarget ImpurityEfficiency (4h, 40°C)Notes
SiliaMetS® Thiol Pd(II), Pd(0)>95%Best for amines; minimal product loss.
Activated Carbon Pd, Color80-90%Non-selective; may adsorb product.
Celite Filtration Bulk Pd Black<50%Removes solids only, not soluble Pd.

Chiral Resolution (Enantiomeric Purity)

User Issue: "I synthesized the racemic material. How do I separate the enantiomers?"

The 3-position is a chiral center. For drug development, you usually require the (S)- or (R)-enantiomer.

Method: Diastereomeric Crystallization

Since the molecule is a base, it forms salts with chiral acids.[2]

Protocol:

  • Resolving Agent: Use L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid .

  • Solvent: Ethanol or MeOH/Acetone mixtures.

  • Procedure:

    • Dissolve racemic amine (1.0 eq) in boiling Ethanol.

    • Add Tartaric acid (0.5 to 1.0 eq) dissolved in hot Ethanol.

    • Allow to cool slowly to RT, then refrigerate.

    • Filter the crystals (Enantiomer A-Tartrate).

    • The mother liquor is enriched in Enantiomer B.

  • Free Basing: Treat the salt with 1M NaOH and extract with DCM to recover the chiral amine.

Storage & Stability (The "Self-Validating" Salt)

Free base secondary amines are prone to oxidation (N-oxide formation) and absorbing


 (carbamates). Combined with the light-sensitive Iodide, the oil is unstable.

Recommendation: Isolate and store as the Hydrochloride Salt .

Workflow: Salt Formation

SaltFormation FreeBase Free Base (Oil) (In Et2O or EtOAc) AcidAdd Add 2M HCl in Ether (Dropwise, 0°C) FreeBase->AcidAdd Precipitation Precipitate Forms (White Solid) AcidAdd->Precipitation Filtration Filter & Wash (Cold Ether) Precipitation->Filtration Storage Store: Amber Vial -20°C, Desiccated Filtration->Storage

Figure 2: Conversion of unstable free base to stable Hydrochloride salt.

Why this works (Causality):

  • Protonation: Blocks the nitrogen lone pair, preventing oxidation.

  • Lattice Energy: The crystal lattice stabilizes the molecule against heat and light degradation compared to the amorphous oil.

References

  • Biotage. (2023).[3][4] Is there an easy way to purify organic amines? Retrieved from

    • Supports: Use of amine-functionalized silica and TEA modifiers.[1]

  • BenchChem. (2025).[2][5] Common pitfalls in handling iodinated organic compounds. Retrieved from

    • Supports: Light sensitivity of aryl iodides and thiosulf
  • Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions. ACS Publications. Supports: Scavenger resin efficiency for Pd removal.
  • Asian Journal of Chemistry.Resolution of Diastereomeric Tartaric Acid Monoamides.

    • Supports: Use of tartaric acid derivatives for resolving chiral amines.[2][6]

  • University of Rochester.

    • Supports: Mechanisms of silanol interaction and deactivation strategies.[1]

Sources

Stability and storage conditions for 3-(3-Iodophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Storage, and Handling Guide

Compound Profile & Critical Stability Factors

3-(3-Iodophenyl)pyrrolidine is a high-value scaffold often used in medicinal chemistry for structure-activity relationship (SAR) studies. Its structural dualities—a reactive secondary amine and a photosensitive aryl iodide—create a unique stability profile that requires rigorous handling.

The "Double-Threat" Instability Mechanism

Users often underestimate this compound because they treat it as a simple amine. However, it possesses two distinct degradation vectors that can act synergistically:

  • The Secondary Amine (Nucleophile): The pyrrolidine nitrogen is a secondary amine. It is highly nucleophilic and basic.

    • Risk:[1][2] It reacts avidly with atmospheric CO₂ to form carbamates (appearing as "extra mass" peaks in LC-MS) and readily oxidizes to N-oxides/hydroxylamines upon air exposure.

  • The Aryl Iodide (Electrophile/Radical Precursor): The C–I bond is the weakest of the stable carbon-halogen bonds (approx. 65 kcal/mol).

    • Risk:[1][2] Exposure to UV or blue light causes homolytic cleavage, releasing iodine radicals (

      
      ) and phenyl radicals. These radicals can attack the pyrrolidine ring or solvent, leading to complex polymerization (browning).
      

Storage & Stability Matrix

Recommendation: Store as the Hydrochloride (HCl) Salt whenever possible. The free base is an oil/gum that degrades 10–50x faster than the salt.

ParameterCondition (Long-Term)Condition (Working)Technical Rationale
Form HCl Salt (Solid) HCl SaltThe protonated amine (

) is resistant to oxidation and carbamate formation.
Temperature -20°C 2–8°CLow temp slows radical propagation and hydrolysis rates.
Atmosphere Argon (Preferred) NitrogenArgon is heavier than air and blankets the solid/oil more effectively than

.
Container Amber Glass Foil-wrappedBlocks UV/Blue light (300–450 nm) to prevent C–I bond cleavage.
Closure Teflon-lined cap Parafilm sealPrevents oxygen permeation and interaction with plasticizers.
Visualizing the Degradation Pathways

The following diagram illustrates the specific chemical risks if storage protocols are breached.

DegradationPathways Compound 3-(3-Iodophenyl) pyrrolidine Light UV/Light Exposure Compound->Light Air Air (O2 / CO2) Compound->Air Radical Aryl Radical + I• Light->Radical Homolytic Fission Carbamate Carbamate Salt (+44 Da mass shift) Air->Carbamate CO2 Reaction Oxide N-Oxide / Imine Air->Oxide Oxidation Polymer Brown Polymer (Tarry Precipitate) Radical->Polymer Radical Coupling

Caption: Figure 1.[3][4] Dual degradation pathways driven by Photolysis (Top) and Atmospheric exposure (Bottom).

Troubleshooting Dashboard (FAQ)

Scenario A: "My sample has turned from white to yellow/brown."

Diagnosis: Iodine Liberation. The yellow color is elemental iodine (


) released via photolysis or oxidation of the iodide.
  • Immediate Action: Check purity via LC-MS. If purity is >95%, the color is likely a surface impurity.

  • Remediation: Wash the solid with cold diethyl ether (if the product is the HCl salt) or perform a thiosulfate wash (if free base) to reduce

    
     back to iodide.
    
Scenario B: "The solid has become sticky or gum-like."

Diagnosis: Hygroscopicity (Moisture Uptake). Pyrrolidine salts are notoriously hygroscopic. The "gum" is a concentrated aqueous solution of your compound.[2]

  • Impact: Your molecular weight calculations for stoichiometry will be wrong (under-dosing).

  • Remediation:

    • Dissolve the gum in MeOH.

    • Add toluene.

    • Rotary evaporate to azeotrope off the water.

    • Dry under high vacuum (<1 mbar) for 12 hours.

Scenario C: "LC-MS shows a peak at M+44 or M+12."

Diagnosis: Carbamate Formation. The secondary amine has reacted with atmospheric


.
  • Verification: Acidify a small aliquot. If the peak disappears (decarboxylation), it was a carbamate.

  • Prevention: Always purge headspace with Argon before re-sealing the vial.

Advanced Handling Protocols

Protocol 1: Re-purification of Oxidized Free Base

Use this if your free base oil has darkened significantly.

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc).

  • Reduction Wash: Wash the organic layer with 5% aqueous Sodium Thiosulfate (

    
    ).
    
    • Why? This reduces elemental iodine (

      
      , yellow) to colorless iodide (
      
      
      
      ).
  • Extraction: Wash with saturated Sodium Bicarbonate (

    
    ) to remove acidic impurities.
    
  • Salt Formation (Stabilization):

    • Dry organic layer over

      
      .
      
    • Cool to 0°C.

    • Add 1M HCl in Ether/Dioxane dropwise.

    • Filter the white precipitate. Store this solid.

Protocol 2: Inert Atmosphere Aliquoting

Use this workflow to maximize shelf-life upon receipt.

HandlingWorkflow Start Receive Shipment Inspect Visual Inspection (White vs Yellow) Start->Inspect Warm Equilibrate to RT (Prevent Condensation) Inspect->Warm Do NOT open cold Glovebox Open in Inert Atmosphere Warm->Glovebox Aliquot Aliquot into Single-Use Vials Glovebox->Aliquot Seal Seal under Argon (Parafilm) Aliquot->Seal Freeze Store at -20°C Seal->Freeze

Caption: Figure 2. Standard Operating Procedure (SOP) for handling hygroscopic aryl iodides.

References

  • Organic Chemistry Portal. "Protecting Groups: Amine Handling and Stability." Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 77726, 1-Phenylpyrrolidine (Analogous Stability Data)." PubChem. [Link][3]

  • Klapars, A., et al. "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides." Journal of the American Chemical Society, 123(31), 7727–7729. (Demonstrates C-I bond reactivity and sensitivity). [Link]

Sources

Technical Guide: Identifying and Minimizing Byproducts in Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolidine ring is a pharmacophore ubiquitous in drug development (e.g., Proline derivatives, Nicotine, Racetams). However, its synthesis is often plagued by "silent" byproducts—impurities that are structurally similar to the target but possess distinct toxicological or reactive profiles.

This guide moves beyond standard textbook procedures. It addresses the causality of failure in the three most common synthetic routes: Nucleophilic Cyclization, Catalytic Hydrogenation, and [3+2] Cycloaddition.

Module 1: Nucleophilic Cyclization (Amino-Halides/Alcohols)

The Core Problem: The competition between Intramolecular Cyclization (


) and Intermolecular Oligomerization  (

).
Troubleshooting Guide

Q1: My reaction reaches 100% conversion, but the isolated yield is <50%. The baseline of my TLC is streaky.

  • Diagnosis: You are likely experiencing Oligomerization or Quaternization .[1] The amine product is nucleophilic and reacts with the uncyclized starting material (intermolecular

    
    ) rather than closing the ring.
    
  • The Fix:

    • High Dilution Principle: Run the reaction at

      
      . This statistically favors the unimolecular reaction (
      
      
      
      ) over the bimolecular reaction (
      
      
      ).
    • Reverse Addition: Slowly add the substrate to the base/solvent mixture. This keeps the instantaneous concentration of the electrophile low.

    • Protecting Group Strategy: If the nitrogen is a primary amine, it will over-alkylate. Use a bulky protecting group (e.g., N-Boc, N-Ts) to sterically hinder the nitrogen after the first bond formation, or use a sulfonamide which renders the nitrogen non-nucleophilic after cyclization.

Q2: I see distinct olefinic protons in the NMR (5.5–6.5 ppm), but my target is saturated.

  • Diagnosis: Elimination (E2) is competing with Substitution (

    
    ). This is common when using strong, bulky bases (e.g., 
    
    
    
    -BuOK) or high temperatures.
  • The Fix:

    • Switch Bases: Move to a weaker, non-nucleophilic base like

      
       or 
      
      
      
      in MeCN or DMF.
    • Leaving Group Tuning: Iodides are excellent leaving groups but unstable. Mesylates (-OMs) are often superior for cyclization because they are less prone to E2 elimination than halides in certain solvents.

Logic Visualization: Kinetic Competition

CyclizationLogic Start Amino-Halide Precursor PathA Intramolecular SN2 (Cyclization) Start->PathA High Dilution Weak Base PathB Intermolecular SN2 (Dimerization) Start->PathB High Conc. Primary Amine PathC E2 Elimination (Alkene Formation) Start->PathC Strong Base High Temp Product Pyrrolidine Target PathA->Product Byprod1 Polymer/Oligomer PathB->Byprod1 Byprod2 Allylic Amine PathC->Byprod2

Caption: Kinetic competition pathways in amino-halide cyclization. Green path represents the desired outcome.

Module 2: Catalytic Hydrogenation (Pyrrole Reduction)

The Core Problem: Catalyst Poisoning and Partial Reduction . The nitrogen lone pair in pyrrolidines binds strongly to metal surfaces (Pd, Pt), deactivating the catalyst before conversion is complete.

Troubleshooting Guide

Q1: The reaction stalls at ~50% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Product Inhibition .[1] The formed pyrrolidine is poisoning the catalyst surface.

  • The Fix:

    • Acidic Media: Run the hydrogenation in acetic acid or with 1 equivalent of HCl. Protonating the nitrogen (

      
      ) removes its ability to coordinate to the metal, preventing poisoning.
      
    • Catalyst Switch: Rhodium on Carbon (Rh/C) or Ruthenium (Ru/C) are significantly more active for pyrrole reduction than Pd/C and less susceptible to poisoning.

Q2: I have isolated a product with a mass of [M-2] relative to the target.

  • Diagnosis:

    
    -Pyrroline Formation . The reduction stopped at the intermediate enamine/imine stage. This is thermodynamically stable and often resists further hydrogenation under mild conditions.
    
  • The Fix:

    • Increase Pressure: Pyrrole reduction often requires 50–100 bar (high pressure) to drive the equilibrium fully to the saturated ring.

    • Two-Step Protocol: If the pyrroline persists, treat the crude mixture with a hydride reducing agent (e.g.,

      
       in MeOH) to finish the reduction chemically.
      
Experimental Protocol: Rh-Catalyzed Hydrogenation
  • Substrate: Dissolve Pyrrole (1.0 equiv) in MeOH/AcOH (10:1 v/v).

  • Catalyst: Add 5 wt% Rh/Alumina (5 mol%).

  • Conditions: Pressurize to 50 bar

    
    . Heat to 60°C.
    
  • Workup: Filter catalyst immediately while warm (prevents product adsorption). Neutralize filtrate with

    
     before extraction.
    

Module 3: [3+2] Cycloaddition (Azomethine Ylides)

The Core Problem: Stereocontrol (Endo vs. Exo) . This reaction creates up to four stereocenters simultaneously.[2][3] Without control, you get a racemic mixture of diastereomers.

Troubleshooting Guide

Q1: I am getting a 1:1 mixture of diastereomers.

  • Diagnosis: Lack of Secondary Orbital Interactions or poor metal coordination.

  • The Fix:

    • Metal Catalyst: Use

      
       or 
      
      
      
      salts with chiral phosphine ligands (e.g., Fesulphos). The metal locks the dipole into a specific geometry (W-shaped vs S-shaped).[3]
    • Temperature: Lower the temperature (-20°C to 0°C). Endo-selectivity is often kinetically favored; higher temperatures allow equilibration to the thermodynamic Exo-product.

Q2: My yield is low, and I suspect the dipole isn't forming.

  • Diagnosis: Imine Hydrolysis .[1] If your solvent is "wet," the precursor imine hydrolyzes back to the aldehyde and amine.

  • The Fix:

    • Desiccants: Add activated 4Å Molecular Sieves to the reaction vessel.

    • Solvent Choice: Switch to dry Toluene or THF. Avoid protic solvents like MeOH unless specifically required for the catalyst system.

Module 4: Analytical Forensics

Use this table to identify impurities in your crude NMR/LCMS data.

Impurity TypeOriginDiagnostic Signal (

NMR)
LCMS Signature

-Pyrroline
Incomplete Reduction

7.5–7.8 ppm (Imine C-H)
[M-2]+
N-Alkyl Dimer Over-alkylation (Cyclization)Broad multiplets

2.5–3.0 ppm; Complex integration
[2M-H]+ or [2M]+
Acyclic Alkene Elimination (E2)

5.0–6.0 ppm (Vinylic protons)
[M]+ (Isomeric mass)
Ring-Opened Amide Hydrolysis (Post-reaction)Loss of ring coupling patterns; Amide N-H

>8.0 ppm
[M+18]+
Decision Tree: Synthesis Optimization

OptimizationTree Problem Identify Major Issue Issue1 Low Yield / Complex Mixture Problem->Issue1 Issue2 Wrong Stereochemistry Problem->Issue2 Issue3 Incomplete Reaction Problem->Issue3 Sol1 Check Concentration (Dilute to <0.05M) Issue1->Sol1 Cyclization Sol2 Check Metal/Ligand (Switch Ag/Cu source) Issue2->Sol2 [3+2] Cycloaddition Sol3 Check pH/Catalyst (Add AcOH or switch to Rh) Issue3->Sol3 Hydrogenation

Caption: Rapid decision tree for selecting optimization parameters based on observed failure mode.

References

  • Stereochemical Diversity in Pyrrolidine Synthesis: Title: Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.[4] Source: Chemical Communications (RSC).[4] Link:[Link]

  • Avoiding Over-alkylation: Title: Avoiding Over-alkylation - ACS GCI Pharmaceutical Roundtable Reagent Guides. Source: ACS Green Chemistry Institute. Link:[Link]

  • Catalytic Hydrogenation of Pyrroles: Title: Structures of pyrrole derivatives hydrogenated previously (Poisoning phenomena of heterogeneous catalysts).[5] Source: ResearchGate / Applied Catalysis A. Link:[Link]

  • Electroreductive Cyclization (Green Alternatives): Title: Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Source: Beilstein Journal of Organic Chemistry (NIH/PMC). Link:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(3-Iodophenyl)pyrrolidine Analogs as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrrolidine scaffold represents a cornerstone in the design of neurologically active agents.[1] Its three-dimensional structure provides an excellent framework for exploring pharmacophore space, making it a privileged structure in modern medicinal chemistry. This guide offers an in-depth analysis of the structure-activity relationships (SAR) for a specific, highly potent class of these compounds: 3-(3-Iodophenyl)pyrrolidine analogs. Our focus will be on their interaction with the monoamine transporters (MATs)—specifically the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters—which are critical targets in the treatment of numerous CNS disorders.[2][3]

The 3-Phenylpyrrolidine Scaffold: A Privileged Motif for Monoamine Transporter Inhibition

The MATs are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating the duration and intensity of neuronal signaling.[4] Inhibitors of these transporters can elevate extracellular neurotransmitter levels, a mechanism central to the action of many antidepressants and psychostimulants. The 3-phenylpyrrolidine core mimics the essential pharmacophoric elements of endogenous monoamines and other well-known MAT inhibitors like cocaine. The key interactions typically involve:

  • A protonatable nitrogen: The pyrrolidine nitrogen forms a crucial ionic bond with a conserved aspartate residue (Asp79 in human DAT) in the transporter's binding pocket.

  • An aromatic ring: The phenyl group engages in hydrophobic and π-stacking interactions with aromatic residues (e.g., phenylalanine) within the binding site.

The strategic placement of substituents on this core scaffold allows for the fine-tuning of binding affinity and, critically, selectivity between the three transporter subtypes (DAT, SERT, and NET).

Caption: Core pharmacophore for monoamine transporter binding.

Deconstructing the SAR of 3-(3-Iodophenyl)pyrrolidine Analogs

Our analysis begins with the parent structure and explores how systematic modifications at key positions influence its biological activity. The choice of a 3-iodophenyl group is deliberate; halogen substitutions, particularly at the meta and para positions of the phenyl ring, are known to significantly enhance potency at the DAT.[5][6]

A. The Phenyl Ring: The Key to Affinity and Selectivity

Substitutions on the 3-phenyl ring have a profound impact on how the ligand interacts with the binding pockets of DAT, SERT, and NET. While specific data for the 3-iodophenylpyrrolidine series is sparse in publicly accessible literature, we can infer trends from the closely related and extensively studied 3-phenyltropane series (e.g., RTI compounds), which share the same core pharmacophore.[5][7][8]

  • Position of Halogen: Placing a halogen at the 4'-position (para) of the phenyl ring generally confers high potency for DAT. For example, the 4'-chloro and 4'-methyl analogs of 3-phenyltropane are significantly more potent than cocaine.[6][9] The 3'-iodo substitution in our pyrrolidine series is expected to confer high affinity, likely by occupying a specific hydrophobic pocket within the transporter.

  • Nature of Substituent: Electron-withdrawing groups (like Cl, F) and small alkyl groups (like CH₃) at the 4'-position tend to increase DAT affinity.[6] This suggests that both electronic and steric factors are at play.

  • Impact on Selectivity: The pattern of substitution dictates the selectivity profile. For instance, in the phenyltropane series, a 4'-methoxy group can increase affinity for both DAT and SERT, while keeping NET affinity low, resulting in a dual DAT/SERT inhibitor.[5] It is hypothesized that similar substitutions on the 3-(3-iodophenyl)pyrrolidine scaffold would likewise modulate selectivity.

Table 1: Inferred SAR of Phenyl Ring Modifications on Monoamine Transporter Affinity (Data extrapolated from trends in related 3-phenyltropane analogs)

R (Position on Phenyl Ring)Inferred Effect on DAT AffinityInferred Effect on SERT AffinityInferred Effect on NET AffinityRationale / Key Insight
3'-Iodo (Parent) HighModerateModerateThe iodine atom likely occupies a key hydrophobic pocket, enhancing binding.
+ 4'-Chloro Very HighModerateHighPara-halogen substitution is a well-established strategy for boosting DAT potency.[9]
+ 4'-Methyl HighLowModerateA small, lipophilic group is well-tolerated and can enhance DAT affinity.[6]
+ 4'-Methoxy HighHighLowCan introduce favorable interactions in both DAT and SERT binding sites, leading to dual activity.[5]
B. The Pyrrolidine Ring: Tuning Pharmacokinetics and Potency

Modifications to the pyrrolidine ring itself, especially the nitrogen atom, are critical for modulating the compound's properties.

  • N-Substitution: The pyrrolidine nitrogen is the most common site for modification. Small alkyl groups (e.g., N-methyl) are generally optimal for DAT affinity. Increasing the alkyl chain length can sometimes decrease potency. However, introducing larger, more complex substituents can be a strategy to alter the pharmacological profile, for instance, by creating ligands that bind to secondary or allosteric sites on the transporter.[10][11]

  • Stereochemistry: The stereochemistry at the C3 position is paramount. For 3-substituted pyrrolidines and related structures, one enantiomer almost invariably possesses significantly higher affinity for the target transporter than the other. This highlights the importance of the three-dimensional arrangement of the phenyl ring and the nitrogen atom for optimal interaction with the chiral binding site.

  • Ring Constraints: The non-planar, puckered nature of the pyrrolidine ring is a key advantage over flat, aromatic scaffolds.[1] This 3D structure allows its substituents to project into space and engage with the transporter protein more effectively.

Comparative Analysis with Alternative Scaffolds

To contextualize the potency of the 3-(3-iodophenyl)pyrrolidine scaffold, it is essential to compare it with other classes of DAT inhibitors.

Table 2: Comparative Binding Affinities (Kᵢ, nM) of Representative DAT Inhibitors

CompoundScaffold ClassDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)Selectivity (SERT/DAT)Selectivity (NET/DAT)
CocaineTropane~250~300~500~1.2~2.0
RTI-55 3-Phenyltropane0.2 0.2 381190
α-PVP Pyrovalerone12.8 >10,00014.2>7811.1
Vanoxerine (GBR-12909)Piperazine5.0280019056038
Hypothetical 3-(3-I-Ph)-Pyrrolidine PhenylpyrrolidinePotent (Est. 1-20)ModerateModerate--

Data compiled from sources.[11][12][13][14][15]

As the table illustrates, synthetic analogs like the phenyltropane RTI-55 and the pyrovalerone α-PVP are significantly more potent and often more selective for DAT than cocaine.[12][15] The 3-(3-iodophenyl)pyrrolidine scaffold is expected to exhibit potency in the low nanomolar range, comparable to these high-affinity ligands, making it a highly promising starting point for novel therapeutic development.

Essential Experimental Methodologies

To perform SAR studies on this compound class, two primary in vitro assays are indispensable: radioligand binding assays to measure affinity and uptake inhibition assays to measure functional potency.[16][17]

A. Radioligand Binding Assay Protocol (Competitive Inhibition)

This assay quantifies the affinity (Kᵢ) of a test compound by measuring its ability to displace a known high-affinity radioligand from the transporter.

Causality: The principle is competitive binding. A higher affinity test compound will displace the radioligand at a lower concentration. The Kᵢ value, calculated from the IC₅₀, is an intrinsic measure of the compound's affinity for the receptor.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare crude membrane fractions from cell lines stably expressing the human dopamine transporter (hDAT) or from tissue rich in DAT (e.g., rat striatum).[18][19] This is achieved through homogenization followed by differential centrifugation to isolate the membrane-bound transporters.

  • Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 50-100 µg protein), a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 or [¹²⁵I]RTI-55), and varying concentrations of the unlabeled test compound (e.g., 3-(3-Iodophenyl)pyrrolidine analog).[4][18][20]

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a set duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[4][19]

  • Separation: Rapidly separate the bound radioligand from the unbound radioligand via vacuum filtration through glass fiber filters. The filters trap the membranes (and the bound radioligand), while the unbound ligand passes through.[19]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Caption: Workflow for a competitive radioligand binding assay.

B. Dopamine Uptake Inhibition Assay Protocol

This functional assay measures the potency (IC₅₀) of a compound to block the actual transport of dopamine into cells.

Causality: This assay directly measures the functional consequence of binding. By inhibiting the transporter, the compound prevents the uptake of radiolabeled dopamine ([³H]DA) into the cell. This is a more physiologically relevant measure of a compound's effect than binding affinity alone.

Step-by-Step Protocol:

  • Cell Plating: Seed cells stably expressing hDAT into a 96-well plate and grow to confluence.[16][20]

  • Pre-incubation: Wash the cells with uptake buffer. Then, pre-incubate the cells with varying concentrations of the test compound for 10-20 minutes at 37°C.[20][21] This allows the inhibitor to bind to the transporter before the substrate is introduced.

  • Initiate Uptake: Add a fixed concentration of [³H]Dopamine to each well to initiate the uptake process.

  • Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.[20] This short duration ensures the measurement of the initial uptake rate, preventing confounding factors like substrate metabolism.

  • Terminate Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold buffer. The cold temperature instantly stops the transporter's activity.[20]

  • Cell Lysis & Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[20]

  • Data Analysis: Calculate the specific uptake by subtracting non-specific uptake (measured in the presence of a saturating concentration of a known inhibitor). Plot the percentage of inhibition of specific uptake against the log concentration of the test compound to determine the IC₅₀ value.[20]

Caption: Workflow for a [³H]Dopamine uptake inhibition assay.

Conclusion and Future Directions

The 3-(3-Iodophenyl)pyrrolidine scaffold is a highly promising platform for the development of potent and selective monoamine transporter inhibitors. The SAR landscape, guided by extensive research on related phenyltropane and pyrovalerone analogs, indicates that strategic modifications to the phenyl and pyrrolidine rings can precisely modulate affinity and selectivity for DAT, SERT, and NET. The 3'-iodo substituent serves as a powerful anchor to confer high affinity, providing a robust starting point for further optimization.

Future research should focus on synthesizing and systematically evaluating a library of these analogs to build a specific and quantitative SAR dataset. This will enable the development of ligands with tailored pharmacological profiles, such as highly selective DAT inhibitors for potential use in treating ADHD or dual DAT/SERT inhibitors as novel antidepressants. The combination of rational design, guided by the principles outlined here, and robust biological evaluation will continue to unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • RTI-31 - Grokipedia. (n.d.). Retrieved February 10, 2026, from [Link]

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  • Xu, L., et al. (2000). Synthesis, Dopamine Transporter Affinity, Dopamine Uptake Inhibition, and Locomotor Stimulant Activity of 2-Substituted 3β-Phenyltropane Derivatives. Journal of Medicinal Chemistry, 43(15), 2956-2963. [Link]

  • Carroll, F. I., et al. (2009). Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter. Journal of Medicinal Chemistry, 52(2), 437-446. [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

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  • Kuhar, M. J., et al. (2018). Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. European Journal of Medicinal Chemistry, 158, 575-587. [Link]

  • Carroll, F. I., et al. (2008). Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter. Journal of medicinal chemistry, 51(24), 8010–8019. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Kim, S., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 24(20), 15418. [Link]

  • Balster, R. L., et al. (1991). Potent substituted-3 beta-phenyltropane analogs of cocaine have cocaine-like discriminative stimulus effects. Pharmacology, biochemistry, and behavior, 39(4), 909–912. [Link]

  • Micheli, F., et al. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & medicinal chemistry letters, 18(23), 6079–6082. [Link]

  • Amenta, F., et al. (2005). Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. Journal of Neurochemistry, 93(3), 735-745. [Link]

  • Neuman, W., et al. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. Bioorganic & medicinal chemistry letters, 28(10), 1897–1902. [Link]

  • Zheng, M., et al. (2023). Canine interleukin-31 binds directly to OSMRβ with higher binding affinity than to IL-31RA. Veterinary Research, 54(1), 69. [Link]

  • Collins, G. T., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(10), 2039–2047. [Link]

  • Zheng, M., et al. (2023). Canine interleukin-31 binds directly to OSMRβ with higher binding affinity than to IL-31RA. Veterinary Research, 54(1), 69. [Link]

  • Aggarwal, S., et al. (2022). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. Journal of Chemical Information and Modeling, 62(21), 5092-5107. [Link]

  • Baumann, M. H., et al. (2014). Effects of test drugs on inhibition of [3H]transmitter uptake by DAT, NET and SERT. Neuropharmacology, 79, 143-152. [Link]

  • De Luca, L., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3334-3347. [Link]

  • Bradley, A. L., et al. (2003). Synthesis of dopamine transporter selective 3-[2-(diarylmethoxyethylidene)]-8-alkylaryl-8-azabicyclo[3.2.1]octanes. Bioorganic & medicinal chemistry letters, 13(4), 629–632. [Link]

  • Mathew, B., et al. (2016). Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. Medicinal chemistry (Shariqah (United Arab Emirates)), 12(5), 473–481. [Link]

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  • De Luca, L., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3334–3347. [Link]

  • Wujec, M., et al. (2022). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules (Basel, Switzerland), 27(19), 6265. [Link]

  • Al-Adiwish, W. M., et al. (2015). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules (Basel, Switzerland), 20(8), 13674–13688. [Link]

  • Andersen, J., et al. (2011). Binding site residues control inhibitor selectivity in the human norepinephrine transporter but not in the human dopamine transporter. The Journal of biological chemistry, 286(26), 23374–23384. [Link]

  • Dambacher, J., et al. (2006). Structures and biological functions of IL-31 and IL-31 receptors. Journal of interferon & cytokine research : the official journal of the International Society for Interferon and Cytokine Research, 26(7), 447–453. [Link]

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  • Boja, J. W., et al. (1992). High-affinity binding of [125I]RTI-55 to dopamine and serotonin transporters in rat brain. Synapse (New York, N.Y.), 12(1), 27–36. [Link]

  • Patel, P. M., & Shaikh, M. S. (2015). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal of Pharmaceutical Research & Scholarship, 4(1), 1-8. [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal of 3-(3-Iodophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Classification: Halogenated Organic Base (Amine). Primary Disposal Stream: Halogenated Solvent Waste (High BTU Incineration with Scrubbing). Critical Prohibition: Do NOT mix with acidic waste streams or strong oxidizers.

This guide outlines the precise disposal protocols for 3-(3-Iodophenyl)pyrrolidine . As a halogenated secondary amine, this compound presents a dual challenge: it requires the specific incineration protocols reserved for halogens (to manage iodine emissions) and strict pH segregation to prevent exothermic reactions in waste containers.[1]

Chemical Profile & Hazard Assessment

Before handling waste, you must validate the chemical state.[1] The pyrrolidine moiety renders this compound basic, while the aryl iodide introduces halogen-specific disposal requirements.[1]

ParameterDataOperational Implication
Functional Groups Secondary Amine, Aryl IodideBasic pH; incompatible with acids/oxidizers.[1]
Physical State Liquid or Low-Melting SolidMay require dissolution for liquid waste streams.
Stability Light Sensitive (C-I bond)Store waste in amber glass or opaque HDPE.
GHS Hazards Skin Irrit. 2, Eye Irrit.[1][2][3] 2A, Acute Tox.[1]Standard PPE (Nitrile gloves, goggles) required.[1]
RCRA Status Characteristic Waste (Likely)Not P/U listed, but treated as Hazardous Waste.[1]

Expert Insight: The carbon-iodine (C-I) bond is weaker than C-Cl or C-Br bonds. Prolonged exposure to light can cause homolytic cleavage, releasing free iodine (


) which discolors waste and increases corrosivity.[1] Always use amber vessels for accumulation. 

Segregation Logic: The "Self-Validating" System

Safety in chemical disposal relies on segregation at the source. For 3-(3-Iodophenyl)pyrrolidine, the most common error is misclassifying it as generic "organic waste" without accounting for its basicity.[1]

The Incompatibility Matrix
  • VS. Acids: Mixing this amine with acid waste (e.g., HCl,

    
    ) results in an immediate exothermic acid-base reaction.[1] In a closed waste carboy, this heat generation can pressurize and rupture the vessel.[1]
    
  • VS. Oxidizers: Incompatible with peroxides or nitric acid.

  • VS. Non-Halogenated Solvents: While chemically compatible with acetone or methanol, regulatory compliance dictates it must go into the Halogenated stream due to the iodine content.[1]

Decision Logic Diagram

The following workflow illustrates the decision process for segregating this specific compound.

DisposalWorkflow Start Waste: 3-(3-Iodophenyl)pyrrolidine StateCheck Physical State? Start->StateCheck Solid Solid / Residue StateCheck->Solid Powder/Filter Cake Liquid Liquid / Solution StateCheck->Liquid Reaction Mix/Mother Liquor SolidBag Double Bag (Polyethylene) Label: 'Solid Halogenated Toxic' Solid->SolidBag SolventCheck Solvent Composition? Liquid->SolventCheck SolidBin Solid Hazardous Waste Bin SolidBag->SolidBin AcidCheck Contains Acids? SolventCheck->AcidCheck Neutralize Neutralize to pH 6-9 (Use dilute NaOH/NaHCO3) AcidCheck->Neutralize Yes (Danger) HaloStream Halogenated Waste Carboy (High BTU Incineration) AcidCheck->HaloStream No (Neutral/Basic) Neutralize->HaloStream Post-Neutralization

Figure 1: Decision tree for segregation of halogenated amine waste. Note the critical check for acidity prior to bulking.

Step-by-Step Disposal Protocols

Scenario A: Liquid Waste (Reaction Mixtures/Mother Liquors)

Objective: Bulk into the Halogenated Waste stream without triggering incompatibility.

  • pH Verification: Dip a pH strip into the waste solution.

    • If Acidic (pH < 4): Slowly add Saturated Sodium Bicarbonate (

      
      ) or dilute Sodium Hydroxide (
      
      
      
      ) until pH is neutral (pH 6–8). This prevents heat generation when added to the main basic/neutral waste carboy.
    • If Basic/Neutral: Proceed to step 2.

  • Solvent Compatibility: Ensure the waste solvent is compatible with the carboy material (typically HDPE). 3-(3-Iodophenyl)pyrrolidine is soluble in DCM, Chloroform, and Methanol.[1]

  • Transfer: Pour into the Halogenated Solvent Waste container.

    • Why Halogenated? Even if dissolved in methanol (non-halogenated), the iodine atom on the phenyl ring requires the waste to be incinerated at facilities equipped with acid gas scrubbers to capture Hydrogen Iodide (HI) emissions [1, 2].

  • Labeling: Update the waste tag immediately.

    • Constituents: "Methanol, Dichloromethane, 3-(3-Iodophenyl)pyrrolidine."[1]

    • Hazard Checkboxes: Toxic, Irritant, Halogenated.[1]

Scenario B: Solid Waste (Contaminated Silica, Filter Paper, Pure Compound)

Objective: Containment of dust and prevention of leaching.[1]

  • Primary Containment: Place the solid waste into a clear polyethylene bag (minimum 2 mil thickness).

  • Decontamination: If the solid is wet with solvent, allow it to evaporate in a fume hood inside the bag (loosely closed) before sealing, or treat as solid hazardous waste immediately if volatile emissions are toxic.[1]

  • Secondary Containment: Seal the bag with tape or a zip tie. Place this bag inside a second bag (double-bagging).

  • Disposal: Deposit into the Solid Hazardous Waste drum.

    • Note: Do not throw in regular trash. The iodine content classifies this as chemical waste.

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., acetone or methanol).

  • Rinsate Disposal: Pour all rinsates into the Halogenated Liquid Waste container (due to trace iodine compound).

  • Defacing: Cross out the label and mark "Empty."

  • Glass Disposal: Place the dry, rinsed bottle in the broken glass/lab glass bin (unless local EHS requires all chemical bottles to go to hazardous waste).

Regulatory Framework (RCRA & Compliance)

In the United States, this waste is regulated under the Resource Conservation and Recovery Act (RCRA).[1]

  • Waste Coding:

    • D001 (Ignitable): If the compound is dissolved in a flammable solvent (Flash point < 60°C).

    • Halogenated Solvents (F-List): If mixed with >10% spent methylene chloride or chloroform (F001/F002) [3].

    • Characteristic Toxic: While not specifically P or U listed, the generator must determine if it exhibits toxicity.[1] Best practice is to manage as Non-RCRA Regulated Hazardous Waste (if pure) or RCRA Hazardous Waste (if mixed with solvents), destined for fuel blending or incineration.[1]

  • European Union (CLP):

    • Classify as HP 4 (Irritant) and HP 6 (Acute Toxicity) .

    • Dispose via code 07 01 03* (organic halogenated solvents, washing liquids and mother liquors) [4].[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Listings: F-Codes. [Link][1]

  • European Commission. (2014). Commission Decision of 18 December 2014 amending Decision 2000/532/EC on the list of waste pursuant to Directive 2008/98/EC. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.